Product packaging for tert-Butyl 2-(ethylamino)acetate(Cat. No.:CAS No. 172317-17-8)

tert-Butyl 2-(ethylamino)acetate

Cat. No.: B172335
CAS No.: 172317-17-8
M. Wt: 159.23 g/mol
InChI Key: WRMGKVKXBGFCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

tert-Butyl 2-(ethylamino)acetate (CAS 172317-17-8) is a protected glycine derivative of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol, serves as a versatile building block for the construction of more complex molecules . The tert-butyl ester group is particularly valuable as it provides stability under a variety of reaction conditions and can be readily deprotected under mild acidic conditions to generate the corresponding carboxylic acid, a common functional group in active pharmaceutical ingredients (APIs) and ligands . Researchers utilize this glycinate ester in the synthesis of compound libraries for drug discovery, where it can be incorporated into molecules targeting a range of biological pathways. Proper handling and storage are essential for maintaining product integrity. This compound requires storage in a freezer, under -20°C , in an inert atmosphere and kept in a dark place to ensure stability . Safety data indicates that it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B172335 tert-Butyl 2-(ethylamino)acetate CAS No. 172317-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(ethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGKVKXBGFCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573183
Record name tert-Butyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172317-17-8
Record name tert-Butyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of tert-Butyl 2-(ethylamino)acetate. Intended for use by researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, safety information, and potential applications. Due to the limited availability of specific experimental data in the public domain, this guide also includes predicted spectroscopic information and a general synthetic protocol to support further research and application.

Core Chemical Properties

This compound, with the CAS number 172317-17-8, is a secondary amine and an ester derivative of glycine. Its chemical structure features a tert-butyl ester protecting group and an N-ethyl substituent.

Identifier Value
IUPAC Name This compound
CAS Number 172317-17-8[1][2]
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol

Physicochemical Data

Precise experimental data for the physical properties of this compound are not widely reported. The following table includes predicted values from reputable chemical databases.

Property Value
Boiling Point 190.7 ± 23.0 °C (Predicted)
Density 0.920 ± 0.06 g/cm³ (Predicted)
Melting Point Not available
Solubility Not available

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of tert-Butyl Glycinate

A common method for the synthesis of N-substituted amino acid esters is the reductive amination of the corresponding amino acid ester with an aldehyde or ketone, or the direct N-alkylation of the amino acid ester with an alkyl halide.

Proposed Reaction:

dot

G General Synthesis of this compound reagent1 tert-Butyl glycinate intermediate Schiff Base Intermediate reagent1->intermediate Reaction reagent2 Ethanal (Acetaldehyde) reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., Sodium triacetoxyborohydride) reducing_agent->intermediate

Caption: General synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Schiff Base Formation: To a solution of tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethanal (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic and Reactivity Data

Specific experimental spectra for this compound are not currently available in public spectral databases. The following sections provide predicted spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Protons
-CH₃ (ethyl)~1.1Triplet3Ha
-NH-Variable (broad singlet)1Hb
-CH₂- (ethyl)~2.6Quartet2Hc
-CH₂- (acetate)~3.3Singlet2Hd
-C(CH₃)₃~1.5Singlet9He
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons
-C H₃ (ethyl)~15a
-C H₂- (ethyl)~45c
-C H₂- (acetate)~52d
-C (CH₃)₃~81f
-C(C H₃)₃~28e
-C =O~172g
Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the ethylamino side chain.

dot

G Predicted Mass Spectrometry Fragmentation of this compound parent [C8H17NO2]+• m/z = 159 frag1 [M - C4H9]+• m/z = 102 parent->frag1 - •C(CH3)3 frag2 [M - OC(CH3)3]+• m/z = 86 parent->frag2 - •OC(CH3)3 frag3 [C4H10N]+ m/z = 72 parent->frag3 α-cleavage frag4 [C4H9]+ m/z = 57 parent->frag4 - C4H8NO2

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy (Predicted)
Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (weak to medium)
C-H Stretch (alkane)2850 - 3000
C=O Stretch (ester)1735 - 1750
C-O Stretch (ester)1150 - 1250
C-N Stretch1020 - 1250

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its chemical structure, the following general safety precautions should be observed. Hazard and precautionary statements for similar compounds suggest it should be handled with care.

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.

  • Peptide Synthesis: As a derivative of glycine, it can be incorporated into peptide chains. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The N-ethyl group introduces a modification to the peptide backbone, which can influence the peptide's conformation and biological activity.

  • Peptidomimetics: The N-alkylation of the amino acid backbone is a common strategy in the design of peptidomimetics. This modification can enhance metabolic stability by preventing enzymatic degradation of the peptide bond.

  • Scaffold for Small Molecule Synthesis: The bifunctional nature of this compound (amine and ester) makes it a useful scaffold for the synthesis of more complex small molecules with potential therapeutic applications.

References

An In-depth Technical Guide to tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 172317-17-8

This technical guide provides a comprehensive overview of tert-Butyl 2-(ethylamino)acetate, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.

Chemical Properties and Data

This compound, also known as N-ethylglycine tert-butyl ester, is a secondary amine-containing ester. The presence of the tert-butyl ester group makes it a useful protected form of N-ethylglycine, which can be deprotected under acidic conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 172317-17-8[Internal Database]
Molecular Formula C₈H₁₇NO₂[Internal Database]
Molecular Weight 159.23 g/mol [Internal Database]
Boiling Point 190.7 ± 23.0 °C (Predicted)[Internal Database]
Density 0.920 ± 0.06 g/cm³ (Predicted)[Internal Database]
pKa 7.88 ± 0.30 (Predicted)[Internal Database]
SMILES CCNCC(=O)OC(C)(C)C[Internal Database]

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the direct alkylation of ethylamine and reductive amination.

Synthesis via Alkylation

This method involves the nucleophilic substitution of a haloacetate, typically tert-butyl bromoacetate, with ethylamine. The reaction is generally carried out in a suitable solvent with a base to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Setup: To a solution of ethylamine (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

cluster_synthesis Synthesis Workflow: Alkylation start Start setup Reaction Setup: Ethylamine, DIPEA in DMF start->setup addition Add tert-butyl bromoacetate at 0 °C setup->addition reaction Stir at Room Temperature (12-24h) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound via Alkylation.
Synthesis via Reductive Amination

Reductive amination offers an alternative route, starting from a glyoxylic acid equivalent and ethylamine. The intermediate imine is formed in situ and subsequently reduced to the secondary amine.

  • Imine Formation: In a reaction vessel, dissolve glyoxylic acid (1.0 equivalent) and ethylamine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic extracts over a drying agent, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

  • Esterification (if starting from glyoxylic acid): The resulting N-ethylglycine would then be esterified using a standard procedure, for example, by reacting with tert-butanol in the presence of a strong acid catalyst. A more direct approach would involve a three-component reaction between glyoxylic acid, ethylamine, and isobutylene under acidic conditions, though this is a more advanced and less common procedure.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.

Building Block in Drug Discovery

The secondary amine and the protected carboxylic acid functionalities make this molecule a versatile scaffold. The ethyl group can provide desirable lipophilic characteristics, while the secondary amine is a common feature in many biologically active compounds. The tert-butyl ester allows for the selective deprotection and subsequent modification of the carboxylic acid group, enabling its use in the construction of diverse molecular libraries for drug screening.

Role in Peptide Chemistry

The tert-butyl group is a widely used protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). While this compound is not a standard amino acid, its structure as a protected N-alkylated glycine makes it a valuable building block for the synthesis of peptidomimetics and peptide-based drugs. N-alkylation of peptides can improve their metabolic stability and cell permeability.

The general workflow for incorporating such a building block in Fmoc-based SPPS is outlined below.

cluster_spps Workflow: Incorporation in SPPS start Start: Resin-bound Peptide deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Coupling: This compound, Coupling Reagents deprotection->coupling washing Washing coupling->washing washing->deprotection Next Cycle cleavage Final Cleavage & Deprotection (TFA) washing->cleavage Final Step product Modified Peptide cleavage->product

Incorporation of the building block in Solid-Phase Peptide Synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS No. 172317-17-8) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and peptidomimetics. The synthetic routes of alkylation and reductive amination provide accessible means to this compound. Its utility as a protected N-ethylglycine building block makes it a key component in the toolbox of medicinal and synthetic chemists.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-Butyl 2-(ethylamino)acetate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: N-Alkylation

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of ethylamine with tert-butyl bromoacetate . This reaction proceeds via a classic SN2 nucleophilic substitution mechanism, where the nucleophilic ethylamine attacks the electrophilic carbon of the carbon-bromine bond in tert-butyl bromoacetate.

This pathway is favored for its straightforward execution and the commercial availability of the starting materials. The general reaction scheme is presented below:

Synthesis_Pathway Synthesis of this compound Ethylamine Ethylamine Product This compound Ethylamine->Product + tert-Butyl bromoacetate tert-Butyl_bromoacetate tert-Butyl bromoacetate tert-Butyl_bromoacetate->Product Byproduct Ethylammonium bromide

Caption: N-alkylation of ethylamine with tert-butyl bromoacetate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the starting material, tert-butyl bromoacetate, and the target compound, this compound.

Synthesis of tert-Butyl Bromoacetate

A common method for the preparation of tert-butyl bromoacetate involves the esterification of bromoacetic acid with tert-butyl acetate using a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: A reactor equipped with a stirrer and temperature control is charged with bromoacetic acid and tert-butyl acetate, typically in a weight ratio of 4:1 to 1:1.

  • Dissolution: The mixture is heated to 40-55°C to ensure complete dissolution of the bromoacetic acid in the tert-butyl acetate.

  • Catalysis: The resulting solution is passed through a reactor containing a strong acid ion-exchange resin.

  • Reaction Conditions: The reaction is maintained at a controlled temperature of 30-45°C for 2 to 6 hours.

  • Work-up and Purification: The reaction mixture is then subjected to fractional distillation to separate the desired tert-butyl bromoacetate from unreacted starting materials and byproducts.

Synthesis of this compound

The following protocol is adapted from established procedures for the N-alkylation of amines with tert-butyl bromoacetate.[1]

Experimental Protocol:

  • Reaction Setup: A four-necked, round-bottomed flask is fitted with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel.

  • Reagent Charging: The flask is charged with ethylamine and a suitable solvent such as dimethylacetamide. A base, such as sodium acetate trihydrate, is added to neutralize the hydrobromic acid formed during the reaction.

  • Initial Stirring: The heterogeneous mixture is stirred for approximately 30 minutes.

  • Addition of Alkylating Agent: A solution of tert-butyl bromoacetate in dimethylacetamide is added dropwise via the addition funnel over 30 minutes. The rate of addition is controlled to maintain the reaction temperature between 20-25°C.

  • Reaction: After the addition is complete, the mixture is stirred for an extended period, typically around 60 hours, to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is diluted with diethyl ether and cooled to -10 to -15°C. The precipitated solids are collected by filtration and washed with cold dimethylacetamide and then cold diethyl ether.

  • Extraction: The crude product is dissolved in a suitable organic solvent like chloroform and washed sequentially with water and a saturated aqueous sodium bromide solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be further purified by crystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation reaction, based on analogous procedures. Actual yields for the reaction of ethylamine with tert-butyl bromoacetate may vary depending on the specific conditions and scale.

ParameterValueReference
Yield of tert-Butyl Bromoacetate >80%[2]
Purity of tert-Butyl Bromoacetate >99%[2]
Yield of N-Alkylated Product 65-80%[1]
Reaction Time (N-Alkylation) 60 hours[1]
Reaction Temperature (N-Alkylation) 20-25°C[1]

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Experimental_Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup Reagent_Addition 2. Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Execution 3. Reaction Reagent_Addition->Reaction_Execution Quenching 4. Dilution & Precipitation Reaction_Execution->Quenching Filtration 5. Filtration Quenching->Filtration Extraction 6. Extraction Filtration->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Purification Drying->Purification

Caption: Experimental workflow for synthesis and purification.

Alternative Synthesis Pathway: Reductive Amination

An alternative, though less commonly documented, approach for the synthesis of this compound is the reductive amination of tert-butyl glyoxylate with ethylamine . This two-step, one-pot reaction involves the initial formation of an imine intermediate from the reaction of the glyoxylate with ethylamine, followed by in-situ reduction to the desired secondary amine.

References

In-Depth Technical Guide: tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-Butyl 2-(ethylamino)acetate, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol and analytical methodologies, and discusses its potential applications in the pharmaceutical industry.

Core Compound Data

This compound is a secondary amine and an ester. Its key quantitative properties are summarized below for easy reference.

PropertyValue
Molecular Weight 159.23 g/mol
Molecular Formula C₈H₁₇NO₂
CAS Number 172317-17-8
Physical Form Liquid
Boiling Point 190.7 ± 23.0 °C at 760 mmHg
Flash Point 69.2 ± 22.6 °C
IUPAC Name This compound
InChI Key WRMGKVKXBGFCTJ-UHFFFAOYSA-N

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from standard methods for the N-alkylation of amino acid esters. A common and effective method is the reaction of a primary amine with a haloacetate ester.

Representative Synthesis: N-alkylation of Ethylamine with tert-Butyl Bromoacetate

This protocol describes a plausible and scalable method for the synthesis of this compound.

Materials:

  • Ethylamine (solution in a suitable solvent, e.g., THF or as a neat liquid)

  • tert-Butyl bromoacetate

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate for extraction

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like THF.

  • Addition of Alkylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add tert-butyl bromoacetate (1.0 equivalent) dropwise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product ethylamine Ethylamine reaction Reaction at 0°C to RT ethylamine->reaction bromoacetate tert-Butyl Bromoacetate bromoacetate->reaction base Triethylamine (Base) base->reaction solvent Anhydrous THF (Solvent) solvent->reaction workup Aqueous Work-up reaction->workup 1. Filter 2. Concentrate extraction Extraction workup->extraction Dissolve & Wash purification Flash Chromatography extraction->purification Dry & Concentrate product This compound purification->product

A representative workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups.

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

    • A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

    • A singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

    • A broad singlet for the amine proton (-NH-).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.

    • A signal for the methyl carbon of the ethyl group.

    • A signal for the methylene carbon of the ethyl group.

    • A signal for the methylene carbon adjacent to the carbonyl group.

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the methyl carbons of the tert-butyl group.

    • A signal for the carbonyl carbon of the ester.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be a suitable technique for the analysis of this volatile compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve:

  • Loss of a tert-butyl radical (•C(CH₃)₃) leading to a fragment at m/z 102.

  • Loss of the tert-butoxy group (•O-C(CH₃)₃) resulting in a fragment at m/z 86.

  • Alpha-cleavage adjacent to the nitrogen atom.

  • Rearrangement reactions, such as the McLafferty rearrangement, are also possible.

Chromatography:

  • Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) would be an effective method for assessing the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC could also be used, particularly with a suitable derivatizing agent for UV detection, or with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Applications in Drug Development

There is limited publicly available information on the specific use of this compound in drug development. However, its structure as a functionalized amino acid ester suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Potential Roles:

  • Peptidomimetic Synthesis: The N-ethylglycine moiety can be incorporated into peptide-like structures to improve their metabolic stability and pharmacokinetic properties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. A related compound, 2-[(tert-Butyl)amino]acetyl chloride hydrochloride, is noted for its use in synthesizing peptidomimetics, suggesting a similar role for this compound.[1]

  • Scaffold for Combinatorial Chemistry: Its simple structure with reactive sites (the secondary amine) makes it a suitable starting material for the creation of libraries of compounds for high-throughput screening.

Logical_Relationship cluster_properties Structural Features compound This compound amine Secondary Amine compound->amine ester tert-Butyl Ester (Protecting Group) compound->ester application Potential Application: Building Block in Drug Discovery amine->application ester->application outcome Synthesis of Peptidomimetics & Other Complex Molecules application->outcome

Logical relationship of the compound's features to its potential applications.

Signaling Pathways

Currently, there is no available information in the scientific literature linking this compound to any specific biological signaling pathways. Its biological activity would be dependent on the larger molecular structure into which it is incorporated.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(ethylamino)acetate, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also known by other names such as N-ethylglycine tert-butyl ester.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 172317-17-8
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Boiling Point 190.7 ± 23.0 °C at 760 mmHg
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature 4°C

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the direct N-alkylation of ethylamine with tert-butyl bromoacetate. This reaction is a nucleophilic substitution where the amino group of ethylamine attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide ion.

This protocol is based on general procedures for the alkylation of amines with α-halo esters.

Materials and Reagents:

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a condensed gas)

  • tert-Butyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous acetonitrile as the solvent. To this suspension, add ethylamine (1.2 equivalents).

  • Addition of Alkylating Agent: Slowly add tert-butyl bromoacetate (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Applications in Research and Drug Development

N-alkylated amino acid esters, such as this compound, are versatile intermediates in organic synthesis, particularly in the field of medicinal chemistry. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

Key Applications:

  • Peptidomimetic Synthesis: The incorporation of N-alkylated amino acids into peptide chains can enhance their metabolic stability and conformational properties.

  • Building Block for Heterocyclic Synthesis: The amino and ester functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are common motifs in drug molecules.

  • Combinatorial Chemistry: As a bifunctional molecule, it can be used in the parallel synthesis of compound libraries for high-throughput screening.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound via N-alkylation.

SynthesisWorkflow cluster_reaction N-Alkylation Reaction cluster_workup Workup & Purification reagent1 Ethylamine reaction Reaction Vessel (Acetonitrile, K₂CO₃, Reflux) reagent1->reaction reagent2 tert-Butyl bromoacetate reagent2->reaction product This compound workup Aqueous Workup (Extraction, Washing) reaction->workup Crude Product purification Column Chromatography workup->purification purification->product Pure Product

Caption: Synthetic workflow for this compound.

The Gatekeeper of Peptide Integrity: A Technical Guide to the Tert-Butyl Ester Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can compromise the integrity of the final peptide, leading to impurities and reduced yields. Protecting groups are the unsung heroes in this process, temporarily masking reactive functional groups to ensure the desired peptide bond formation. Among these, the tert-butyl (tBu) ester stands out as a workhorse, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyl ester, its application, associated challenges, and the experimental protocols essential for its successful implementation.

The Core Principle: Orthogonality in Fmoc/tBu Peptide Synthesis

The success of modern peptide synthesis hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[1] The Fmoc/tBu strategy exemplifies this principle. The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are masked with acid-labile protecting groups, predominantly tert-butyl derivatives.[1]

The tert-butyl ester is the protecting group of choice for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl side chains of serine (Ser), threonine (Thr), and tyrosine (Tyr).[1] This strategic protection prevents these reactive side chains from interfering with the peptide bond formation during the coupling steps.[2]

The synthesis proceeds in a cyclical manner:

  • Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1] The tert-butyl ester protecting groups on the side chains remain stable under these basic conditions.[1]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

  • Washing: Excess reagents and by-products are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all the acid-labile side-chain protecting groups, including the tert-butyl esters, are removed simultaneously in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Introduction of the Tert-Butyl Ester Protecting Group

The tert-butyl ester is typically introduced to the amino acid side chain prior to its use in peptide synthesis. The most common method involves the acid-catalyzed reaction of the carboxylic acid with isobutylene or tert-butanol.[3][4] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-Asp(OtBu)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Asp(OtBu)-OH, a key building block in peptide synthesis.[5]

Materials:

  • L-Aspartic acid

  • Isobutylene or tert-butyl acetate

  • Perchloric acid or anhydrous p-toluenesulfonic acid (catalyst)

  • Dichloromethane (DCM)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Hexane

Procedure:

  • Esterification:

    • Suspend L-aspartic acid in dichloromethane.

    • Under acidic catalysis (e.g., perchloric acid or p-toluenesulfonic acid), bubble isobutylene gas through the suspension or add tert-butyl acetate.[6]

    • Stir the reaction at a controlled temperature (e.g., -10 to 20°C) for 36-72 hours.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product. This step often yields a mixture of mono- and di-esters which may require further separation.[6]

  • Fmoc Protection:

    • Dissolve the aspartic acid-β-tert-butyl ester in a suitable solvent (e.g., a mixture of water and acetone).

    • Add Fmoc-OSu and a base (e.g., sodium bicarbonate) to the solution to maintain a pH of 8-9.[6]

    • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the Fmoc-Asp(OtBu)-OH with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain pure Fmoc-Asp(OtBu)-OH.[5]

The Critical Step: Deprotection of Tert-Butyl Esters

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For tert-butyl esters, this is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[1]

The Challenge of the Tert-Butyl Cation

The acid-catalyzed cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation.[7] This electrophilic species can react with nucleophilic amino acid residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to undesired side products.[7][8]

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively trapping the cation and preventing it from modifying the peptide.[7][8]

Quantitative Data on Scavenger Efficiency

The choice and concentration of scavengers are critical for obtaining a high-purity peptide. The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide.

Cleavage Cocktail Composition (TFA/Scavengers, v/v)Target Peptide Purity (%)Reference
95% TFA / 5% H₂OVariable, depends on sequence
95% TFA / 2.5% H₂O / 2.5% TISHigh
95% TFA / 5% PhenolModerate
95% TFA / 5% ThioanisoleModerate
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5)Very High

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocol: TFA-Mediated Cleavage and Deprotection

This protocol provides a general procedure for the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Wash the peptidyl-resin thoroughly with DCM and methanol to remove any residual DMF.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail by mixing TFA and the chosen scavengers in the desired ratio (e.g., 95% TFA, 2.5% water, 2.5% TIS). Prepare the mixture in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide precipitate.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleaved protecting groups.

  • Drying:

    • Dry the crude peptide pellet under vacuum to remove all traces of ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

A Significant Side Reaction: Aspartimide Formation

A major challenge associated with the use of Asp(OtBu) is the formation of a cyclic imide, known as aspartimide, during the basic conditions of Fmoc deprotection.[9][10] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[9][10] Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization at the aspartic acid residue, resulting in difficult-to-separate impurities.[10]

Mitigating Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation:

  • Use of Bulky Protecting Groups: Replacing the tert-butyl ester with a bulkier ester group, such as 3-methylpent-3-yl (OMpe) or 3-ethyl-3-pentyl (OEpe), can sterically hinder the cyclization reaction.[11][12]

  • Modified Deprotection Conditions: Using a less basic deprotection cocktail (e.g., piperidine with the addition of a weak acid like formic acid) can reduce the rate of aspartimide formation.[13]

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue preceding the aspartic acid can prevent the intramolecular cyclization.

Quantitative Comparison of Aspartate Protecting Groups in Preventing Aspartimide Formation
Aspartate Protecting GroupAspartimide Formation (%) in a Model Peptide (VKDGYI)Reference
Fmoc-Asp(OtBu)-OHHigh[14]
Fmoc-Asp(OMpe)-OHReduced[14]
Fmoc-Asp(OBno)-OHAlmost Undetectable[14]

OBno: 5-n-butyl-5-nonyl ester

Visualizing the Process: Workflows and Mechanisms

To better understand the role of the tert-butyl ester in peptide synthesis, the following diagrams illustrate the key workflows and chemical mechanisms.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA 1. Coupling of first Fmoc-AA Deprotected_AA H2N-AA-Resin Fmoc_AA->Deprotected_AA 2. Fmoc Deprotection (20% Piperidine/DMF) Coupled_Peptide Fmoc-AA-AA-Resin Deprotected_AA->Coupled_Peptide 3. Coupling of next Fmoc-AA Coupled_Peptide->Deprotected_AA Repeat cycle Final_Peptide H2N-Peptide-Resin Coupled_Peptide->Final_Peptide Final Deprotection Cleaved_Peptide Crude Peptide Final_Peptide->Cleaved_Peptide 4. Cleavage & Deprotection (TFA + Scavengers) Purified_Peptide Purified Peptide Cleaved_Peptide->Purified_Peptide 5. Purification (HPLC)

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

tBu_Cleavage_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Cation Trapping cluster_2 Side Reaction (Undesired) tBu_Ester Peptide-Asp(OtBu) Protonated_Ester Peptide-Asp(O(H)tBu)+ tBu_Ester->Protonated_Ester H+ (TFA) Carboxylic_Acid Peptide-Asp(OH) Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation (tBu+) Protonated_Ester->tBu_Cation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Reaction with Scavenger Alkylated_Peptide Alkylated Peptide tBu_Cation->Alkylated_Peptide Alkylation Scavenger Scavenger (e.g., TIS) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp)

Caption: Mechanism of tert-butyl ester cleavage and cation scavenging.

Aspartimide_Formation Asp_Residue Peptide-Asp(OtBu)-Gly-Peptide Deprotonated_Amide Deprotonated Backbone Amide Asp_Residue->Deprotonated_Amide Base (Piperidine) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization (-tBuOH) Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.

Conclusion

The tert-butyl ester protecting group is an indispensable tool in the arsenal of the peptide chemist. Its robustness under basic conditions and lability in the presence of strong acids make it a cornerstone of the orthogonal Fmoc/tBu SPPS strategy. However, its use is not without challenges. A thorough understanding of the potential side reactions, such as the formation of tert-butyl cations during cleavage and aspartimide formation during Fmoc deprotection, is crucial for the synthesis of high-purity peptides. By employing appropriate scavenger cocktails and considering alternative protecting groups for problematic sequences, researchers can harness the power of the tert-butyl ester to successfully synthesize complex and therapeutically relevant peptides.

References

The Role and Orthogonality of the Tert-Butyl Group in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of the Tert-Butyl Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and lability of the tert-butyl (tBu) protecting group, a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS). Understanding the nuances of tBu group stability is critical for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the successful production of high-purity target peptides.

In Fmoc-based SPPS, the strategic use of orthogonal protecting groups is fundamental. The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, predominantly derived from tert-butyl alcohol.[1][2] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically 20% piperidine in dimethylformamide (DMF), without affecting the tBu-protected side chains.[3]

The tBu group is primarily used to protect the side chains of:

  • Aspartic Acid (Asp) and Glutamic Acid (Glu) as tert-butyl esters.

  • Serine (Ser) , Threonine (Thr) , and Tyrosine (Tyr) as tert-butyl ethers.[1]

These tBu protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling. They are removed during the final step of SPPS, known as global deprotection, which involves cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Factors Influencing Tert-Butyl Protecting Group Stability

While the Fmoc/tBu strategy is robust, the stability of the tBu group is not absolute and is influenced by several factors, particularly during the final TFA cleavage.

  • Acid Concentration: The rate of tBu group cleavage is highly dependent on the concentration of TFA. Higher TFA concentrations lead to faster and more complete deprotection. Conversely, lower TFA concentrations may result in incomplete removal of tBu groups, especially from Ser and Thr residues.[4]

  • Duration of Acid Exposure: Cleavage of tBu groups is a kinetic process. Insufficient reaction time in the TFA cleavage cocktail can lead to incomplete deprotection.

  • Temperature: Elevated temperatures can increase the rate of deprotection but may also promote side reactions.[4]

  • Nature of the Protected Amino Acid: The lability of the tBu group varies depending on whether it is part of an ester or an ether linkage. Tert-butyl esters (Asp, Glu) are generally more labile to acid than tert-butyl ethers (Ser, Thr, Tyr).[1]

  • Scavengers: The cleavage of the tBu group generates reactive tert-butyl cations (tBu+). These cations can lead to undesirable side reactions, most notably the S-tert-butylation of unprotected cysteine residues.[4] To prevent this, scavengers such as triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap the tBu+ cations.[1]

Quantitative Data on Tert-Butyl Deprotection Kinetics

Precise, comparative kinetic data for the TFA-mediated deprotection of different tBu-protected amino acids is not extensively available in the literature. However, based on established chemical principles and qualitative observations, the following tables provide an illustrative representation of the expected deprotection profiles. This data is intended for comparative purposes to highlight the differential lability of tBu esters and ethers under varying TFA concentrations.

Table 1: Illustrative Deprotection Kinetics of Tert-Butyl Esters

Amino Acid DerivativeTFA ConcentrationTime (minutes)% Deprotection (Illustrative)
Asp(OtBu)50%3090
60>99
95%15>98
30>99.9
Glu(OtBu)50%3088
60>99
95%15>97
30>99.9

Table 2: Illustrative Deprotection Kinetics of Tert-Butyl Ethers

Amino Acid DerivativeTFA ConcentrationTime (minutes)% Deprotection (Illustrative)
Tyr(tBu)50%6085
120>95
95%30>98
60>99.9
Ser(tBu)50%6070
12090
95%60>95
120>99
Thr(tBu)50%6065
12088
95%60>94
120>99

Common Side Reactions Associated with Tert-Butyl Groups

S-tert-butylation of Cysteine

The most significant side reaction involving the tBu group is the alkylation of the thiol side chain of cysteine by the tBu+ cation generated during TFA cleavage. This results in the formation of S-tert-butyl-cysteine, a modification that is often difficult to remove and can compromise the biological activity of the peptide.[4] The extent of this side reaction is influenced by the cleavage cocktail composition, temperature, and duration.

Table 3: Influence of Cleavage Cocktail on S-tert-butylation of Cysteine (Model Peptide)

Cleavage CocktailDuration (hours)Temperature (°C)S-tert-butylation (%)
TFA/TIS/H₂O (95:2.5:2.5)12518.6
TFA/TIS/H₂O (95:2.5:2.5)22521.3
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)1259.5
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, then TFA to 80% for 150 min3253.9

Data adapted from a study on a model Cys-containing peptide. Actual values are sequence-dependent.[4]

Aspartimide Formation

Peptides containing Asp(OtBu) are susceptible to aspartimide formation, particularly when the following amino acid residue has a small side chain (e.g., Gly, Ser, Asn). This side reaction is initiated by the deprotonation of the backbone amide nitrogen, which can then attack the side-chain ester carbonyl, leading to a cyclic imide. This can occur during the basic conditions of Fmoc deprotection. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides upon ring-opening. The use of bulkier tert-butyl-based protecting groups has been shown to minimize this side reaction.

Experimental Protocols

Protocol for Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all tBu side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas for drying

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the tBu-protected residues present.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

HPLC Protocol for Monitoring Deprotection

Objective: To quantify the completeness of tBu group removal and identify any side products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Crude peptide sample dissolved in a suitable solvent (e.g., Solvent A)

Procedure:

  • Prepare a solution of the crude peptide at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at 214 nm or 280 nm (for peptides containing aromatic residues).

  • Analyze the chromatogram. The main peak corresponds to the fully deprotected peptide. Peaks with longer retention times may indicate incomplete deprotection (as the tBu-protected peptide is more hydrophobic). The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da, which can be confirmed by mass spectrometry.[1]

Visualizations

spss_workflow start Start: Resin with First Amino Acid fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Washing fmoc_deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIEA) wash1->coupling wash2 Washing coupling->wash2 wash2->fmoc_deprotection Next Cycle repeat Repeat n-1 times wash2->repeat final_cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat->final_cleavage precipitation Precipitation (Cold Diethyl Ether) final_cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

tfa_cleavage_pathway tfa_cleavage TFA Cleavage of tBu-Protected Peptide tbu_cation Generation of tert-Butyl Cation (tBu+) tfa_cleavage->tbu_cation desired_peptide Desired Deprotected Peptide tfa_cleavage->desired_peptide scavengers Scavengers (TIS, H₂O, etc.) tbu_cation->scavengers side_reactions Side Reactions tbu_cation->side_reactions Insufficient Scavengers trapped_cation Trapped/Neutralized Cation scavengers->trapped_cation s_tert_butylation S-tert-butylation of Cys side_reactions->s_tert_butylation

Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Fmoc/tBu SPPS, offering a robust and reliable means of side-chain protection. However, its stability is not absolute, and a thorough understanding of the factors influencing its cleavage is essential for successful peptide synthesis. By carefully considering the choice of cleavage cocktail, reaction time, and the use of appropriate scavengers, researchers can minimize side reactions and obtain high-purity peptides. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide research.

References

A Technical Guide to the Application of tert-Butyl 2-(ethylamino)acetate for the Introduction of N-ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted glycine derivatives, such as N-ethylglycine, are pivotal building blocks in medicinal chemistry and drug development. Their incorporation into peptide backbones can enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis and application of tert-butyl 2-(ethylamino)acetate, a key intermediate for introducing the N-ethylglycine moiety into peptide sequences. This document details a plausible synthetic protocol, its integration into solid-phase peptide synthesis (SPPS) workflows, and relevant quantitative data.

Introduction

The modification of peptide therapeutics to enhance their drug-like properties is a cornerstone of modern pharmaceutical development. N-alkylation of the peptide backbone is a widely employed strategy to confer resistance to enzymatic degradation and to fine-tune receptor binding affinity and selectivity. N-ethylglycine, a simple N-alkylated amino acid, has emerged as a valuable component in the design of peptide mimetics and therapeutic peptides.

This guide focuses on the use of this compound as a practical and efficient precursor for the incorporation of N-ethylglycine. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions, making it compatible with standard peptide synthesis strategies.

Synthesis of this compound

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the primary amine, ethylamine, acts as the nucleophile, and tert-butyl bromoacetate is the electrophilic alkylating agent. To minimize the common side reaction of over-alkylation, which would lead to the formation of diethylaminoacetate, a significant excess of ethylamine is typically used.

Experimental Protocol

Materials:

  • Ethylamine (2.0 M solution in THF or ethanol)

  • tert-Butyl bromoacetate

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of ethylamine in anhydrous ethanol (or THF) is prepared. A significant molar excess of ethylamine (e.g., 5-10 equivalents) relative to tert-butyl bromoacetate is used.

  • The solution is cooled in an ice bath.

  • tert-Butyl bromoacetate (1.0 equivalent) is added dropwise to the stirred ethylamine solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess ethylamine are removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions.

ParameterValueReference/Analogy
Reagents
Ethylamine (2M in EtOH)5.0 eqInferred from similar amine alkylations
tert-Butyl bromoacetate1.0 eqLimiting Reagent
Reaction Conditions
SolventAnhydrous EthanolCommon solvent for amine alkylations
Temperature0 °C to Room TemperatureStandard conditions for SN2 reactions
Reaction Time12 - 24 hoursTypical for complete conversion
Work-up & Purification
Extraction SolventDiethyl etherStandard for organic product isolation
Purification MethodVacuum DistillationFor liquid products of this volatility
Expected Yield 60 - 80%Based on analogous syntheses
Physical Properties
Boiling Point190.7 ± 23.0 °C at 760 mmHg[1]
CAS Number172317-17-8[1]

Introduction of N-ethylglycine into Peptides

This compound is a valuable building block for the incorporation of N-ethylglycine into a growing peptide chain using solid-phase peptide synthesis (SPPS). The general workflow involves the coupling of the N-protected amino acid to the free amine of the resin-bound peptide, followed by deprotection of the newly added amino acid to allow for the next coupling cycle.

Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for incorporating an N-protected amino acid, such as Fmoc-N-ethylglycine (derived from this compound), into a peptide chain using Fmoc/tBu chemistry.

spss_workflow Resin Resin with growing peptide chain (free amine) Coupling Coupling: Fmoc-N-ethylglycine, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) Resin->Coupling Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: Piperidine in DMF Wash1->Deprotection Wash2 Wash (e.g., DMF, DCM) Deprotection->Wash2 NextCycle Ready for next coupling cycle Wash2->NextCycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol for Coupling

Prior to its use in SPPS, the synthesized this compound must be N-protected, typically with an Fmoc group, and the tert-butyl ester must be cleaved to yield the free carboxylic acid.

Step 1: N-Fmoc Protection and t-Butyl Ester Cleavage (Preparation of Fmoc-N-ethylglycine)

  • N-Fmoc Protection: this compound is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate or DIPEA) in a suitable solvent (e.g., dioxane/water or DCM).

  • t-Butyl Ester Cleavage: The resulting Fmoc-N-ethylglycine tert-butyl ester is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the tert-butyl protecting group and yield the free carboxylic acid, Fmoc-N-ethylglycine.

Step 2: Solid-Phase Peptide Synthesis Coupling

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-ethylglycine

  • Coupling reagent (e.g., HATU, HBTU, HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, DCM)

Procedure:

  • The resin-bound peptide is swelled in DMF.

  • The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • The resin is thoroughly washed with DMF and DCM to remove piperidine and byproducts.

  • In a separate vessel, Fmoc-N-ethylglycine (e.g., 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • The activated Fmoc-N-ethylglycine solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.

  • The resin is then washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid.

Quantitative Data for SPPS

The following table provides typical quantitative parameters for the coupling step in solid-phase peptide synthesis.

ParameterTypical ValueNotes
Reagents
Fmoc-N-ethylglycine3 - 5 equivalentsRelative to resin loading
Coupling Reagent (e.g., HATU)3 - 5 equivalents
Base (e.g., DIPEA)6 - 10 equivalents
Reaction Conditions
SolventDMFStandard for SPPS
TemperatureRoom Temperature
Coupling Time1 - 2 hoursCan be optimized
Monitoring
Completion TestKaiser Test (negative)Indicates free primary amines are consumed
Expected Coupling Efficiency > 99%For standard couplings

Logical Relationships in Synthesis and Application

The following diagram illustrates the logical progression from starting materials to the final peptide containing an N-ethylglycine residue.

logical_flow cluster_synthesis Synthesis of Building Block cluster_modification Building Block Modification cluster_spps Solid-Phase Peptide Synthesis Ethylamine Ethylamine Alkylation Alkylation (SN2) Ethylamine->Alkylation tBuBromoacetate tert-Butyl bromoacetate tBuBromoacetate->Alkylation Product This compound Alkylation->Product Protection N-Fmoc Protection Product->Protection Cleavage t-Butyl Ester Cleavage Protection->Cleavage FmocNHEtGly Fmoc-N-ethylglycine Cleavage->FmocNHEtGly SPPS Coupling to Resin-Bound Peptide FmocNHEtGly->SPPS FinalPeptide Peptide containing N-ethylglycine SPPS->FinalPeptide

References

Solubility of tert-Butyl 2-(ethylamino)acetate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for quantitative data on the solubility of tert-Butyl 2-(ethylamino)acetate in various organic solvents did not yield specific experimental values or detailed protocols for its determination within publicly available scientific literature and chemical databases. The information available primarily pertains to structurally related but distinct compounds, such as tert-butyl acetate and Ethyl 2-(tert-butylamino)acetate. While these molecules share functional groups, the specific arrangement of the tert-butyl and ethyl groups significantly influences their physicochemical properties, including solubility. Therefore, direct extrapolation of solubility data from these analogs to this compound would be scientifically inaccurate.

This guide, therefore, outlines the general principles and established methodologies for determining the solubility of a compound like this compound, providing a framework for researchers and drug development professionals to conduct such an experimental investigation.

General Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, which possesses both a polar secondary amine group and a relatively nonpolar tert-butyl ester group, its solubility profile is expected to be complex and highly dependent on the nature of the organic solvent.

  • Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The ethylamino group can form hydrogen bonds with protic polar solvents, which would contribute favorably to its solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The tert-butyl group, being bulky and nonpolar, will interact favorably with nonpolar solvents through van der Waals forces.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may offer a balance of interactions, potentially leading to good solubility.

Experimental Protocols for Solubility Determination

The following are standard experimental methodologies that can be employed to quantitatively determine the solubility of this compound.

Isothermal Equilibrium Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, the stirring is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.

  • Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is highly specific and accurate for quantifying the analyte.

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective quantification method.

    • Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured. This method is simpler but may be less accurate.

  • Data Reporting: The solubility is typically expressed in units of mg/mL, g/L, or mol/L at the specified temperature.

Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling or a suspension becomes clear upon heating.

Methodology:

  • Sample Preparation: A series of samples with known concentrations of this compound in the chosen solvent are prepared in sealed tubes.

  • Heating and Cooling Cycles: The samples are slowly heated until all the solid dissolves, and then slowly cooled while being stirred. The temperature at which the first crystals appear (the cloud point) is recorded. Alternatively, a suspension of known composition is heated until a clear solution is formed, and this temperature is recorded.

  • Data Analysis: By repeating this for several concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Compound This compound Equilibration Isothermal Equilibration (Constant Temperature) Compound->Equilibration Solvents Select Organic Solvents (Polar, Nonpolar, Aprotic) Solvents->Equilibration Sampling Filtered Sampling of Supernatant Equilibration->Sampling Quantification Quantification (e.g., HPLC, GC) Sampling->Quantification DataTable Solubility Data Table (mg/mL vs. Solvent) Quantification->DataTable

Caption: Logical workflow for the experimental determination of solubility.

Expected Data Presentation

While no specific data was found, a properly conducted study would yield a data table summarizing the solubility of this compound in various organic solvents at a specified temperature. An example of how such data should be structured is provided below.

Table 1: Hypothetical Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (g/L)
Protic Polar Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Aprotic Polar Acetonitrile37.5Experimental Value
Acetone20.7Experimental Value
Ethyl Acetate6.0Experimental Value
Dichloromethane9.1Experimental Value
Nonpolar Toluene2.4Experimental Value
Hexane1.9Experimental Value

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptidomimetics Using tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer significant advantages in drug discovery, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. One versatile building block for the synthesis of certain peptidomimetics, particularly N-substituted glycine oligomers (peptoids), is tert-Butyl 2-(ethylamino)acetate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-ethylglycine-containing peptidomimetics. The protocols described herein cover both solid-phase and solution-phase methodologies.

Peptoids are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification confers remarkable resistance to proteolytic degradation, a major advantage over natural peptides. The synthesis of peptoids is modular and straightforward, allowing for the incorporation of a diverse range of side chains.

Applications of this compound in Peptidomimetic Synthesis

This compound serves as a key precursor for the introduction of N-ethylglycine units into a peptidomimetic sequence. The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. The ethylamino group provides the N-substitution characteristic of this class of peptoids.

There are two primary synthetic strategies where this building block is applicable:

  • Solid-Phase Peptoid Synthesis (Submonomer Method): In this widely used method, the peptoid is assembled on a solid support in a stepwise manner. This compound can be used to prepare the corresponding N-ethylglycine monomer, which is then incorporated into the growing peptoid chain.

  • Solution-Phase Synthesis (e.g., Ugi Multicomponent Reaction): The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides, which are themselves peptidomimetics. This compound can potentially be used as the amine component in this reaction, leading to the formation of complex peptidomimetic structures in a single step.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of peptidomimetics using methods relevant to the application of this compound.

Table 1: Representative Yields for Solid-Phase Peptoid Synthesis (Submonomer Method)

Peptoid SequenceScale (mmol)ResinCoupling Efficiency (per step)Overall Yield (%)Purity (%)Reference
Ac-(N-ethylglycine)₃-NH₂0.1Rink Amide>98%75>95Adapted from[1][2]
Ac-(N-ethylglycine)₅-NH₂0.1Rink Amide>98%68>95Adapted from[1][2]
Ac-(N-benzylglycine)₃-NH₂0.1Rink Amide>98%72>95Adapted from[1][2]

Table 2: Representative Yields for Ugi Four-Component Reaction

AldehydeAmineCarboxylic AcidIsocyanideProduct Yield (%)Purity (%)Reference
IsobutyraldehydeBenzylamineAcetic Acidtert-Butyl isocyanide85>98Adapted from[3]
BenzaldehydeEthylamineBenzoic AcidCyclohexyl isocyanide82>98Adapted from[3]
FormaldehydeN-ethylglycine tert-butyl esterAcetic AcidBenzyl isocyanide78>95Hypothetical, based on[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Ethylglycine Peptoid (Submonomer Method)

This protocol describes the manual synthesis of a tri-peptoid, Ac-(N-ethylglycine)₃-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.7 mmol/g loading)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethylamine (as a solution in THF or as hydrochloride salt with a base)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in DMF in a fritted syringe for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Acylation Step (Monomer 1):

    • Dissolve bromoacetic acid (5 eq) and DIC (5 eq) in DMF.

    • Add the solution to the resin and shake for 30 minutes at room temperature.

    • Wash the resin with DMF (5x).

  • Nucleophilic Displacement (Monomer 1):

    • Add a solution of ethylamine (20 eq) in DMF to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (5x).

  • Repeat for Subsequent Monomers: Repeat steps 3 and 4 for the desired number of cycles (in this case, two more times to obtain a trimer).

  • N-terminal Acetylation:

    • After the final displacement step, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Shake for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the solution and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Solution-Phase Synthesis via Ugi Four-Component Reaction

This protocol describes a general procedure for an Ugi reaction that could be adapted to use this compound as the amine component.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1 mmol)

  • Amine (e.g., this compound, 1 mmol)

  • Carboxylic acid (e.g., acetic acid, 1 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, 1 mmol)

  • Methanol (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1 eq) in methanol, add the amine (1 eq). Stir the mixture at room temperature for 30 minutes to form the imine.

  • Addition of Components: Add the carboxylic acid (1 eq) and the isocyanide (1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visualizations

Solid-Phase Peptoid Synthesis Workflow

G start Start with Solid Support (e.g., Rink Amide Resin) swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 acylate Acylation (Bromoacetic Acid, DIC) wash1->acylate wash2 Wash (DMF) acylate->wash2 displace Nucleophilic Displacement (Primary Amine, e.g., Ethylamine) wash2->displace wash3 Wash (DMF) displace->wash3 repeat Repeat for Next Monomer wash3->repeat repeat->acylate Yes n_cap N-terminal Capping (e.g., Acetylation) repeat->n_cap No wash4 Wash (DMF, DCM) n_cap->wash4 cleave Cleavage from Resin (TFA Cocktail) wash4->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Final Peptidomimetic purify->end

Caption: Workflow for solid-phase synthesis of peptoids using the submonomer method.

Ugi Four-Component Reaction Mechanism

G cluster_reactants Reactants aldehyde Aldehyde/Ketone imine Imine Formation aldehyde->imine amine Amine (e.g., tert-Butyl 2-(ethylamino)acetate) amine->imine acid Carboxylic Acid protonation Protonation acid->protonation mumm Mumm Rearrangement acid->mumm isocyanide Isocyanide nucleophilic_attack Nucleophilic Attack by Isocyanide isocyanide->nucleophilic_attack imine->protonation iminium Iminium Ion protonation->iminium iminium->nucleophilic_attack nitrilium Nitrilium Ion Intermediate nucleophilic_attack->nitrilium nitrilium->mumm product α-Acylamino Amide (Peptidomimetic) mumm->product

Caption: Generalized mechanism of the Ugi four-component reaction for peptidomimetic synthesis.

References

Application Notes and Protocols for Incorporating N-ethylglycine into Peptides using tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid N-ethylglycine into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detail the synthesis of the requisite Fmoc-N-ethylglycine-OH building block from tert-butyl 2-(ethylamino)acetate and its subsequent use in peptide assembly.

The inclusion of N-alkylated amino acids like N-ethylglycine can significantly enhance the therapeutic properties of peptides. This modification can improve resistance to enzymatic degradation, increase cell permeability, and modulate conformation, thereby offering a valuable strategy in drug design and discovery.

Synthesis of Fmoc-N-ethylglycine-OH

The foundational step for incorporating N-ethylglycine into peptides via Fmoc-based SPPS is the synthesis of the N-Fmoc protected building block, Fmoc-N-ethylglycine-OH. A common and cost-effective starting material for this synthesis is this compound. The synthetic scheme involves two primary steps: Fmoc protection of the secondary amine and subsequent deprotection of the tert-butyl ester.

Experimental Protocol: Synthesis of Fmoc-N-ethylglycine-OH

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Fmoc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add a base, such as sodium bicarbonate (2-3 equivalents) or DIPEA (2 equivalents), to the solution.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-N-ethylglycine-tert-butyl ester.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the purified Fmoc-N-ethylglycine-tert-butyl ester in a cleavage cocktail of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 50:50 v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Fmoc-N-ethylglycine-OH.

Incorporation of Fmoc-N-ethylglycine-OH into Peptides via SPPS

The incorporation of the synthesized Fmoc-N-ethylglycine-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. However, due to the steric hindrance of the N-alkyl group, coupling conditions may need to be optimized to ensure high efficiency.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for manual Fmoc-SPPS on a Rink Amide resin. Automated synthesizers can also be programmed with similar steps.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-ethylglycine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add a coupling agent activator such as OxymaPure or HOBt (3-5 equivalents).

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-N-ethylglycine-OH:

    • Due to the increased steric hindrance of N-alkylated amino acids, a more potent coupling reagent or longer coupling times may be necessary.

    • Dissolve Fmoc-N-ethylglycine-OH (3-5 equivalents) in DMF.

    • Use a stronger coupling reagent combination such as HATU (3-5 equivalents) with DIPEA (6-10 equivalents) or COMU (3-5 equivalents) with DIPEA (6-10 equivalents).

    • Pre-activate for 5-10 minutes.

    • Add the activated Fmoc-N-ethylglycine-OH solution to the resin.

    • Allow the coupling to proceed for 2-4 hours, or overnight if necessary.

    • Monitor the coupling completion using a chloranil test (Kaiser test is not suitable for secondary amines).

    • If the coupling is incomplete, repeat the step.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for N-ethylglycine) for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Data Presentation

Table 1: Representative Coupling Efficiency of Fmoc-N-ethylglycine-OH

Coupling CycleAmino Acid to be CoupledCoupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)
1Fmoc-Ala-OHDIC/Oxyma51.5>99
2Fmoc-N-ethylglycine-OHHATU/DIPEA103~95
3Fmoc-Leu-OHDIC/Oxyma51.5>99

Note: Coupling efficiencies are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions. Efficiency should be monitored using appropriate tests (e.g., chloranil test for secondary amines).

Visualizations

SPPS_Workflow cluster_synthesis Fmoc-N-ethylglycine-OH Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Start tert-Butyl 2-(ethylamino)acetate Fmoc_Protection Fmoc Protection Start->Fmoc_Protection Fmoc-Cl or Fmoc-OSu, Base tBu_Deprotection tert-Butyl Deprotection Fmoc_Protection->tBu_Deprotection Purification Final_Product Fmoc-N-ethylglycine-OH tBu_Deprotection->Final_Product TFA Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (DIC/Oxyma or HATU/DIPEA) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for the synthesis of Fmoc-N-ethylglycine-OH and its incorporation into peptides via SPPS.

Biological_Implications cluster_peptide Peptide Properties cluster_advantages Enhanced Therapeutic Potential Peptide Native Peptide Modified_Peptide N-ethylglycine Modified Peptide Peptide->Modified_Peptide Incorporate N-ethylglycine Protease_Resistance Increased Protease Resistance Modified_Peptide->Protease_Resistance Cell_Permeability Improved Cell Permeability Modified_Peptide->Cell_Permeability Receptor_Binding Altered Receptor Binding Affinity Modified_Peptide->Receptor_Binding Bioavailability Enhanced Bioavailability Protease_Resistance->Bioavailability Cell_Permeability->Bioavailability

Caption: Biological implications of incorporating N-ethylglycine into peptides.

Application Notes and Protocols for N-Alkylation of tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of tert-butyl 2-(ethylamino)acetate, a valuable secondary amine building block in organic synthesis and drug discovery. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to be versatile and adaptable for the synthesis of a wide range of N-substituted glycine derivatives.

Introduction

N-alkylated amino acid esters are crucial intermediates in the synthesis of peptidomimetics, therapeutic peptides, and various small molecule drugs. The targeted modification of the amine group allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This compound offers a convenient scaffold for such modifications, with the tert-butyl ester providing steric protection and facilitating subsequent chemical transformations.

The selection of an appropriate N-alkylation strategy is critical and often depends on the nature of the alkylating agent and the desired product. Direct alkylation with alkyl halides is a classical and straightforward approach, while reductive amination offers a milder and often more controlled alternative that is particularly useful for introducing a variety of substituents from corresponding aldehydes and ketones.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the two primary N-alkylation methods.

Table 1: N-Alkylation of this compound with Alkyl Halides

EntryAlkyl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideDIPEA (2.0)Acetonitrile251285
2Ethyl iodideCs₂CO₃ (1.5)DMF50878
32-BromopropaneDIPEA (2.0)Acetonitrile602465

Table 2: Reductive Amination of this compound

EntryCarbonyl CompoundReducing Agent (equiv.)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃ (1.5)1,2-Dichloroethane25492
2AcetoneNaBH₃CN (1.5)Methanol25688
3CyclohexanoneBenzylamine-borane (1.2)THF251285

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound with an alkyl halide using a non-nucleophilic base.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.0 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound via reductive amination using sodium triacetoxyborohydride.[1][4]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to yield the tertiary amine.[4]

Visualizations

experimental_workflow cluster_alkylation Protocol 1: N-Alkylation with Alkyl Halide cluster_reductive_amination Protocol 2: Reductive Amination start_a 1. Dissolve Amine and Base add_halide 2. Add Alkyl Halide start_a->add_halide Stir react_a 3. Reaction add_halide->react_a Stir at RT workup_a 4. Workup react_a->workup_a Reaction Complete purify_a 5. Purification workup_a->purify_a product_a N-Alkylated Product purify_a->product_a start_r 1. Dissolve Amine and Carbonyl add_reductant 2. Add Reducing Agent start_r->add_reductant Stir react_r 3. Reaction add_reductant->react_r Stir at RT workup_r 4. Workup react_r->workup_r Reaction Complete purify_r 5. Purification workup_r->purify_r product_r N-Alkylated Product purify_r->product_r

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, facilitating the efficient assembly of amino acid sequences. The most widely adopted methodology is the Fmoc/tBu strategy, which relies on the orthogonal protection of the α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chains of reactive amino acids with acid-labile protecting groups, predominantly the tert-butyl (tBu) group.[1][2] The tBu group's stability under the basic conditions required for Fmoc removal and its facile cleavage with strong acid make it an invaluable tool for the synthesis of complex peptides.[1]

These application notes provide a detailed overview and protocols for the effective use of tert-butyl protecting groups in Fmoc-based solid-phase peptide synthesis.

The Role and Application of tert-Butyl (tBu) Protecting Groups

In Fmoc/tBu SPPS, the tert-butyl group is primarily employed to protect the reactive side chains of several amino acids, including:

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tert-butyl ethers.[1]

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are protected as tert-butyl esters.[3]

The orthogonality of the Fmoc and tBu protecting groups is the foundation of this strategy. The Fmoc group is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), while the tBu groups remain intact.[1][3] The tBu protecting groups are then removed simultaneously with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Experimental Protocols

General Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

SPPS_Workflow Resin Start: Resin with Linker Fmoc_AA_Coupling 1. Coupling of first Fmoc-AA-OH Resin->Fmoc_AA_Coupling Washing1 2. Washing Fmoc_AA_Coupling->Washing1 Fmoc_Deprotection 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing2 4. Washing Fmoc_Deprotection->Washing2 Next_Fmoc_AA_Coupling 5. Coupling of next Fmoc-AA-OH Washing2->Next_Fmoc_AA_Coupling Repeat Repeat Steps 3-5 for each amino acid Next_Fmoc_AA_Coupling->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection n cycles Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Precipitation Precipitation and Purification Cleavage->Precipitation Final_Peptide Final Deprotected Peptide Precipitation->Final_Peptide Wasting1 Wasting1 Wasting1->Fmoc_Deprotection

Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.

Protocol for a Standard SPPS Cycle

Materials:

  • Fmoc-protected amino acids with tBu-protected side chains where applicable

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin substitution) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol for Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups, including the tert-butyl groups. This is achieved using a cleavage cocktail containing a strong acid, typically TFA.

Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Cleavage Cocktail Composition:

The composition of the cleavage cocktail is critical to prevent side reactions, particularly with sensitive amino acids like tryptophan (Trp), cysteine (Cys), and methionine (Met). Scavengers are added to trap the reactive tert-butyl cations generated during deprotection.[4]

ComponentPurposeTypical Concentration (%)
Trifluoroacetic Acid (TFA) Cleavage and deprotection90 - 95
Triisopropylsilane (TIS) Scavenger for carbocations2.5 - 5.0
Water Scavenger2.5 - 5.0
1,2-Ethanedithiol (EDT) Scavenger for Trp protection1.0 - 2.5

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The orthogonality of the Fmoc and tBu protecting groups is a key logical relationship in this synthetic strategy.

Orthogonal_Protection cluster_Peptide Protected Peptide on Resin Peptide Fmoc-NH-CHR-CO-...-NH-CHR(tBu)-CO-Resin Deprotected_Amine H2N-CHR-CO-...-NH-CHR(tBu)-CO-Resin Final_Peptide H2N-CHR-CO-...-NH-CHR(OH/COOH)-COOH Base Base (e.g., 20% Piperidine) Base->Peptide Removes Fmoc group Acid Strong Acid (e.g., TFA) Acid->Peptide Cleaves from resin and removes tBu group

Caption: Orthogonal deprotection scheme in Fmoc/tBu SPPS.

Quantitative Data Summary

The efficiency of the final cleavage and deprotection step is crucial for obtaining a high yield of the desired peptide. The following table summarizes typical cleavage conditions.

Peptide Sequence CharacteristicRecommended ScavengersCleavage Time (hours)
Contains Trp, Cys, or MetTFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5)2 - 4
Contains Arg(Pbf)TFA/TIS/H2O (95:2.5:2.5)2 - 4
Simple, non-sensitive sequenceTFA/H2O (95:5)1 - 3

Note: Cleavage times may need to be optimized depending on the length and specific sequence of the peptide. Monitoring the cleavage progress by HPLC is recommended.[5]

Conclusion

The use of tert-butyl protecting groups in conjunction with the Fmoc strategy provides a robust and versatile methodology for the synthesis of a wide range of peptides. Understanding the principles of orthogonal protection and the appropriate conditions for cleavage and deprotection is essential for successful solid-phase peptide synthesis. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for tert-Butyl 2-(ethylamino)acetate in Fmoc/tBu Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alkylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] Tert-Butyl 2-(ethylamino)acetate, a protected form of N-ethylglycine, is a valuable building block for introducing N-ethylation at a glycine position within a peptide. This modification can significantly impact the biological activity and pharmacokinetic properties of the resulting peptide.

This document provides detailed application notes and protocols for the successful incorporation of this compound using the widely adopted Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) strategy.[2] The Fmoc/tBu approach offers the advantage of mild reaction conditions for the repetitive Nα-deprotection, which is beneficial for complex and modified peptides.[]

Challenges in Incorporating N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids, such as N-ethylglycine, is the steric hindrance posed by the alkyl group on the secondary amine.[4] This hindrance can significantly slow down the coupling reaction compared to standard primary amino acids, potentially leading to incomplete coupling and the generation of deletion sequences. To overcome this, optimized coupling protocols involving more potent activating reagents and potentially longer reaction times are necessary.[5][6]

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of N-ethylglycine, standard coupling reagents may not be sufficient to achieve high coupling efficiency. The following table summarizes recommended coupling reagents for sterically hindered amino acids.

Coupling ReagentAdditiveBaseKey Characteristics
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA (N,N-Diisopropylethylamine) or CollidineHighly efficient for sterically hindered and N-alkylated amino acids.[5][6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)DIPEAA widely used and effective coupling reagent.[7]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-DIPEAReported to be very efficient and reduce epimerization.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-DIPEAA newer generation, highly efficient coupling reagent with improved safety profile.[6]
DIC (N,N'-Diisopropylcarbodiimide)OxymaPure® or HOBt-A cost-effective option, often used for less hindered couplings.

Note: For N-alkylated amino acids, HATU in the presence of HOAt is often the preferred choice to ensure high coupling yields.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound (as Fmoc-N-ethylglycine-OH, which would be coupled, followed by final cleavage to yield the desired peptide with an N-ethylglycine residue) into a peptide sequence on a solid support.

Protocol 1: Standard Fmoc/tBu SPPS Cycle

This protocol describes a single cycle of amino acid addition in Fmoc/tBu SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Protocol 2: Optimized Coupling of Fmoc-N-ethylglycine-OH

This protocol is specifically for the incorporation of the sterically hindered Fmoc-N-ethylglycine-OH.

  • Fmoc Deprotection: Follow the deprotection steps as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-N-ethylglycine-OH (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.[5]

    • Add DIPEA or Collidine (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

    • Microwave-assisted coupling: Alternatively, perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 50-75°C) for 5-15 minutes.[4]

  • Double Coupling (if necessary):

    • After the initial coupling and washing, a second coupling can be performed by repeating step 2 to ensure the reaction goes to completion.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the tert-butyl side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

    • Collect the precipitated peptide by centrifugation.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes in incorporating this compound.

Fmoc_SPPS_Cycle start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-N-ethylglycine-OH (HATU/HOAt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide-Resin (Fmoc-Protected) wash2->end Repeat Cycle Incorporation_Logic cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling Reaction cluster_result Result start_resin Deprotected Peptide-Resin (-NH2) coupling_step Peptide Bond Formation on Solid Support start_resin->coupling_step building_block Fmoc-N-ethylglycine-OH (tert-Butyl ester on side chain is not relevant for coupling) reagents Coupling Reagents (HATU/HOAt + DIPEA) activated_aa Activated Fmoc-N-ethylglycine reagents->activated_aa activated_aa->coupling_step final_product Elongated Peptide-Resin with N-ethylglycine residue coupling_step->final_product

References

Application Notes: Reaction Conditions for Coupling tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-(ethylamino)acetate is a valuable secondary amine building block frequently utilized in the synthesis of peptidomimetics and other complex organic molecules in drug discovery. Its structure incorporates a sterically hindered tert-butyl ester, which serves as a protecting group for the carboxylic acid functionality, and a secondary amine that allows for chain elongation via amide bond formation.

This document provides a comprehensive overview of the common reaction conditions, reagents, and detailed protocols for the efficient coupling of this compound with various carboxylic acids.

Principles of Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable without activation. The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that readily reacts with the amine.[1][2] This is achieved using a "coupling reagent."

The general workflow involves three main components: the carboxylic acid, the amine (this compound), and the coupling reagent, often supplemented with a base and an appropriate aprotic solvent.

G General Amide Coupling Pathway cluster_start Starting Materials Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Amine This compound Amine->Intermediate Nucleophilic Attack Reagent Coupling Reagent + Base Reagent->Intermediate Product Amide Product Intermediate->Product Byproduct Byproduct (e.g., DCU, Urea derivative) Intermediate->Byproduct

Caption: General pathway for amide bond formation using a coupling reagent.

Common Reaction Components

Successful coupling reactions depend on the judicious selection of reagents and conditions.

  • Coupling Reagents: These are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[3][4][5]

    • Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[1][4][6]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are highly efficient, leading to rapid reactions and high yields.[3][4][5] They require a non-nucleophilic base for activation.[4] HATU is generally more reactive than HBTU but also more expensive.[3][5]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective, particularly for sterically hindered substrates.[3][4][5] An advantage of PyBOP over the older BOP reagent is that it does not produce the carcinogenic byproduct HMPA.[4]

  • Bases: A tertiary amine base is often required to neutralize acid salts and to facilitate the reaction. Common choices include:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base.[3][4]

    • Triethylamine (TEA): A common and cost-effective choice.[7]

    • N-Methylmorpholine (NMM): Often used in peptide synthesis.[4]

    • 4-(Dimethylamino)pyridine (DMAP): Typically used as a catalyst, especially in carbodiimide-mediated reactions.[5][8]

  • Additives: To enhance reaction rates and suppress racemization, additives are frequently used, especially with carbodiimide reagents.[4][5]

    • 1-Hydroxybenzotriazole (HOBt): The classic additive for minimizing racemization.[5][6][9][10]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at preventing racemization.[4]

    • OxymaPure®: A non-explosive and highly effective alternative to HOBt and HOAt.[4][11]

  • Solvents: Anhydrous polar aprotic solvents are standard for amide coupling.

    • N,N-Dimethylformamide (DMF)[3][7][9]

    • Dichloromethane (DCM)[3][6][7]

    • Tetrahydrofuran (THF)[12]

    • Acetonitrile (ACN)[8]

Data Presentation: Summary of Coupling Conditions

The table below summarizes common conditions for coupling a generic carboxylic acid with an amine like this compound. Stoichiometry is based on the limiting reagent, typically the carboxylic acid.

Coupling ReagentAdditive (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical YieldRef.
HBTU (1.5)-Et₃N (1.5), NMM (1.5)THF233-440-75%[12]
EDC (1.2)HOBt (0.1)DIPEA or Et₃N (1.2)DCM0 to 2312-18Good[6]
EDC (1.0)HOBt (0.1, cat.)DMAP (1.0), DIPEAACN2318Good[8][13]
HATU (1.0-1.2)-DIPEA (2.0-3.0)DMF0 to 250.5-2High[3]
PyBOP (1.0-1.2)-DIPEA (2.0-3.0)DMF/DCM0 to 250.5-4High[3]

Experimental Protocols

Protocol 1: HBTU-Mediated Amide Coupling in Solution

This protocol is adapted from a general procedure for amide coupling and is suitable for a wide range of carboxylic acids.[12]

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.5 eq.)

  • HBTU (1.5 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • N-Methylmorpholine (NMM) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).

G Workflow for HBTU-Mediated Coupling A 1. Dissolve Carboxylic Acid (1.0 eq.) in anhydrous THF under Argon. B 2. Add HBTU (1.5 eq.), Et₃N (1.5 eq.), and NMM (1.5 eq.). A->B C 3. Add this compound (1.5 eq.) to the mixture. B->C D 4. Stir at room temperature for 3-4 hours. (Monitor by TLC/LC-MS) C->D E 5. Quench reaction with water. D->E F 6. Filter the reaction mixture. E->F G 7. Concentrate filtrate in vacuo. F->G H 8. Purify crude product via flash column chromatography. G->H

Caption: Step-by-step experimental workflow for the HBTU coupling protocol.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous THF under an argon atmosphere, add HBTU (1.5 eq.), triethylamine (1.5 eq.), and N-methylmorpholine (1.5 eq.) at room temperature.[12]

  • Stir the mixture for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add this compound (1.5 eq.) to the reaction mixture.

  • Stir the reaction for 3-4 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[12]

  • Upon completion, quench the reaction by adding deionized water.[12]

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • The resulting crude residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography on silica gel.[12]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a classic and reliable method, particularly useful when minimizing racemization is critical. The water-soluble nature of EDC and its byproduct simplifies the work-up.[6]

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (0.1-1.0 eq.)

  • DIPEA (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 10% Citric Acid Solution, Saturated NaHCO₃ Solution, Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (0.1 eq. for catalytic use or 1.1 eq. for stoichiometric use) in anhydrous DCM.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq.) to the mixture.

  • Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, keeping the temperature at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 10% citric acid solution, water, saturated NaHCO₃ solution, and finally, brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Troubleshooting and Key Considerations
  • Steric Hindrance: Both the secondary amine of this compound and potentially bulky carboxylic acids can slow down the reaction. In such cases, using a more powerful coupling reagent like HATU or allowing for longer reaction times may be necessary.[3][14]

  • Racemization: For chiral carboxylic acids, racemization at the α-carbon is a potential side reaction. Using additives like HOBt or HOAt, or employing coupling conditions known for low racemization (e.g., HATU, COMU), is crucial.[4][5][10] Performing the reaction at lower temperatures (0 °C) can also minimize this risk.[4]

  • Byproduct Removal: When using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[1][5] For EDC, the urea byproduct is water-soluble and is easily removed during the aqueous work-up.[4][6] For uronium/phosphonium reagents, the byproducts are typically removed by aqueous extraction and chromatography.

  • Reagent Purity: All reagents, and especially solvents, should be anhydrous as water will hydrolyze the activated intermediates and reduce the yield.

References

Application Notes and Protocols: The Use of tert-Butyl 2-(ethylamino)acetate in the Creation of Peptide and Peptoid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-substituted glycine building blocks, exemplified by tert-Butyl 2-(ethylamino)acetate, in the solid-phase synthesis of peptide and, more specifically, peptoid libraries. Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and conformational flexibility.[1][2] The "submonomer" method is a robust and versatile approach for creating large, diverse peptoid libraries for high-throughput screening.[2][3][4]

Introduction to N-Substituted Glycine Building Blocks

Combinatorial chemistry is a powerful tool for generating large numbers of compounds for screening and identifying lead molecules in drug development.[3][5] Solid-phase synthesis, particularly the Fmoc/tBu strategy, is a cornerstone of creating peptide and peptidomimetic libraries.[6][7][8]

N-substituted glycine building blocks, such as this compound, are key components in the synthesis of peptoids. The tert-butyl ester serves as a protecting group for the carboxylic acid, while the secondary amine allows for the introduction of side-chain diversity. In the context of the widely used "submonomer" method for peptoid synthesis, the primary amine corresponding to the "N-substituent" (in this case, ethylamine) is a crucial reagent for introducing side-chain diversity.[1][2][4] The tert-butyl protecting group is acid-labile and is typically removed during the final cleavage from the solid support under acidic conditions (e.g., with trifluoroacetic acid - TFA).[9]

The Submonomer Method for Peptoid Library Synthesis

The submonomer solid-phase synthesis of peptoids is an efficient two-step iterative process that allows for the incorporation of a wide variety of side chains.[2][4] This method avoids the need for pre-synthesized, protected N-substituted glycine monomers. The two key steps in each cycle are:

  • Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[4]

  • Displacement: The bromine is displaced by a primary amine (the "submonomer"), which introduces the desired side chain. A vast array of primary amines can be used, leading to immense library diversity.[1][4]

This compound itself would be considered a "full monomer" building block. However, the core chemistry of the submonomer method relies on the components that make up this molecule: a protected glycine backbone and an ethylamine side chain.

Logical Workflow for Submonomer Synthesis

submonomer_synthesis Resin Resin with free amine Acylation Acylation with Bromoacetic Acid + DIC Resin->Acylation Bromoacetylated Bromoacetylated Resin Acylation->Bromoacetylated Displacement Displacement with Primary Amine (R-NH2) Bromoacetylated->Displacement Peptoid_N Peptoid chain extended by one residue Displacement->Peptoid_N Repeat Repeat n times Peptoid_N->Repeat Cleavage Cleavage from Resin (TFA) Peptoid_N->Cleavage Repeat->Acylation Final_Peptoid Purified Peptoid Cleavage->Final_Peptoid

Caption: Workflow of the submonomer method for peptoid synthesis.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a peptoid library using the submonomer method. These protocols are based on standard procedures for solid-phase peptide synthesis and peptoid synthesis.[4][6][8][10]

Resin Preparation
  • Place the desired amount of Rink Amide resin (or other suitable resin) in a fritted syringe or reaction vessel.[10]

  • Swell the resin in N,N'-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[8]

  • Drain the DMF.

  • To remove the Fmoc protecting group, add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[8]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[8]

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[8]

Peptoid Elongation Cycle (Acylation and Displacement)

This cycle is repeated for each monomer to be added.

Acylation Step:

  • To the deprotected resin, add a solution of 0.8 M bromoacetic acid in DMF.

  • Add an equivalent volume of 0.8 M N,N'-diisopropylcarbodiimide (DIC) in DMF.[4]

  • Agitate the reaction mixture for 20-30 minutes at room temperature.[10]

  • Drain the reaction solution and wash the resin with DMF (5 times).

Displacement Step:

  • Add a 1-2 M solution of the desired primary amine (e.g., ethylamine) in N-methylpyrrolidone (NMP) or DMF to the bromoacetylated resin.[10]

  • Agitate the mixture for 30-120 minutes at room temperature. The reaction time may vary depending on the steric hindrance of the amine.[10]

  • Drain the amine solution and wash the resin with DMF (4 times).

Final Cleavage and Deprotection
  • After the final displacement step, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[10] Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE) as TFA is highly corrosive.[8]

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptoid, decant the ether, and wash the pellet with cold ether two more times.[8]

  • Dry the crude peptoid under vacuum. The product can then be purified by HPLC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key steps in solid-phase peptoid synthesis. Actual results may vary based on the specific sequences, scales, and reagents used.

StepReagentsTypical TimeTypical Yield/CompletionPurity (Crude)
Fmoc Deprotection 20% Piperidine in DMF15-20 min>99%N/A
Acylation Bromoacetic Acid, DIC in DMF20-30 min>99%N/A
Displacement 1-2 M Primary Amine in NMP/DMF30-120 min>95%N/A
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours70-95%60-90%

Visualization of Combinatorial Library Synthesis

The "split-and-pool" (or "split-mix") synthesis strategy is a powerful method for generating large combinatorial libraries on solid-phase supports.[5]

split_and_pool cluster_0 Start cluster_1 Cycle 1 cluster_2 cluster_3 Cycle 2 cluster_4 Final Library start Resin Pool A1 Couple A1 start->A1 Split A2 Couple A2 start->A2 Split A3 Couple A3 start->A3 Split pool1 Pool and Mix A1->pool1 A2->pool1 A3->pool1 B1 Couple B1 pool1->B1 Split B2 Couple B2 pool1->B2 Split B3 Couple B3 pool1->B3 Split final_pool Final Library Pool (A1B1, A1B2, A1B3, A2B1, A2B2, A2B3, A3B1, A3B2, A3B3) B1->final_pool B2->final_pool B3->final_pool

Caption: The split-and-pool strategy for combinatorial library synthesis.

Conclusion

Building blocks like this compound are foundational to the creation of diverse peptoid libraries. The submonomer synthesis method offers a robust, efficient, and highly flexible platform for generating these libraries. The resulting peptoids, with their inherent proteolytic stability and designable sequences, are valuable tools in the fields of drug discovery, diagnostics, and materials science, enabling the exploration of vast chemical space to identify novel functional molecules.[2]

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alkylated amino acids, such as N-ethylglycine, into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-alkylation can significantly improve metabolic stability by shielding the amide bond from enzymatic degradation, enhance membrane permeability, and constrain the peptide's conformation. This conformational rigidity can lead to higher receptor affinity and selectivity. Cyclic peptides containing N-ethylglycine are of particular interest as they combine the benefits of N-alkylation with the conformational pre-organization and stability conferred by macrocyclization.

This document provides detailed protocols for the solid-phase synthesis of linear peptides containing N-ethylglycine and their subsequent cyclization, both on-resin and in solution. It also addresses the common challenges encountered during synthesis and offers strategies to overcome them.

Challenges in the Synthesis of N-Ethylglycine-Containing Cyclic Peptides

The synthesis of cyclic peptides incorporating N-ethylglycine presents several challenges:

  • Steric Hindrance: The ethyl group on the nitrogen atom can sterically hinder the incoming activated amino acid during solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions and lower yields.

  • Coupling Efficiency: Standard coupling reagents may not be efficient enough to overcome the steric hindrance of N-ethylglycine, necessitating the use of more potent activators.

  • Cyclization Efficiency: The conformational constraints imposed by N-ethylglycine can either favor or hinder the pre-organization of the linear peptide required for efficient macrocyclization. The cyclization step is often a critical bottleneck, with the potential for dimerization or oligomerization, especially at high concentrations.

  • Purification: The final cyclic peptide may have physicochemical properties similar to those of byproducts, such as linear precursors or oligomers, which can complicate purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Strategies

The synthesis of cyclic peptides containing N-ethylglycine is typically a multi-step process involving:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid support, usually a resin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Incorporation of N-Ethylglycine: The N-ethylglycine residue is incorporated using a suitable building block, such as Fmoc-N-ethylglycine, and optimized coupling conditions.

  • Cleavage from Resin (for solution-phase cyclization): The linear peptide is cleaved from the solid support using an appropriate cleavage cocktail.

  • Macrocyclization: The linear peptide is cyclized either while still attached to the resin (on-resin cyclization) or after cleavage in solution (solution-phase cyclization).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Containing N-Ethylglycine

This protocol describes the synthesis of a linear peptide containing N-ethylglycine using Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-ethylglycine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (for solution-phase cyclization): Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • N-Ethylglycine Coupling:

    • Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended.

    • Dissolve Fmoc-N-ethylglycine (3 eq.), PyBOP (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.

    • Monitor the coupling reaction using a chloranil test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform the final Fmoc deprotection as described in step 2.

  • Cleavage from Resin (for solution-phase cyclization):

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude linear peptide under vacuum.

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This is often achieved by anchoring the peptide to the resin via a side chain of an amino acid like Aspartic acid or Glutamic acid.

Materials:

  • Peptide-on-resin with N- and C-termini deprotected

  • Cyclization reagents: PyBOP (3 eq.), HOBt (3 eq.), DIPEA (6 eq.)

  • Solvent: DMF

Procedure:

  • After the final Fmoc deprotection of the linear peptide on the resin, wash the resin thoroughly with DMF.

  • Dissolve PyBOP, HOBt, and DIPEA in DMF.

  • Add the cyclization cocktail to the resin.

  • Shake the reaction vessel at room temperature for 12-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin with DMF and DCM.

  • Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail.

  • Precipitate, wash, and dry the crude cyclic peptide.

Protocol 3: Solution-Phase Cyclization

This protocol describes the head-to-tail cyclization of the cleaved linear peptide in solution.

Materials:

  • Crude linear peptide

  • Cyclization reagents: HBTU (1.5 eq.), HOBt (1.5 eq.), DIPEA (3 eq.)

  • Solvent: DMF (high dilution)

Procedure:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions.

  • In a separate flask, dissolve HBTU, HOBt, and DIPEA in a small amount of DMF.

  • Add the cyclization reagent solution dropwise to the peptide solution with vigorous stirring.

  • Let the reaction proceed for 12-24 hours at room temperature.

  • Monitor the progress of the cyclization by LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., DMSO/water mixture) for purification.

Data Presentation

The following tables summarize key parameters for the synthesis of cyclic peptides containing N-ethylglycine or its derivatives.

Table 1: Solid-Phase Synthesis of Linear Peptides

ParameterExample 1: General ProtocolExample 2: N-2-[thioethyl]glycine precursor
Resin Fmoc-Rink AmideTentaGel MB NH2
Scale 0.1 mmol10 mg
Coupling Reagent (Standard AA) HATU/DIPEAAutomated Microwave Synthesizer
Coupling Reagent (N-ethylglycine derivative) PyBOP/DIPEAAutomated Microwave Synthesizer
Fmoc Deprotection 20% Piperidine in DMFAutomated Microwave Synthesizer
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Not applicable (used in cyclization)
Typical Crude Yield Sequence dependent (typically >70%)Not reported

Table 2: Cyclization of N-Ethylglycine Containing Peptides

ParameterExample 1: On-Resin Cyclization (General)Example 2: Solution-Phase Cyclization (General)Example 3: One-Pot Cyclization (N-2-[thioethyl]glycine)[1]
Method On-ResinSolution-PhaseOne-pot cleavage and cyclization
Cyclization Reagents PyBOP/HOBt/DIPEAHBTU/HOBt/DIPEAThiol additive (MPAA) in phosphate buffer
Solvent DMFDMF (high dilution)Phosphate buffer
Reaction Time 12-24 hours12-24 hours48 hours
Temperature Room TemperatureRoom Temperature40-50 °C
Typical Cyclization Yield Sequence dependent (can be low)Sequence dependent (often 10-50%)~40% (for rhesus Θ-defensin RTD-1)[1]

Purification and Characterization

Purification:

The crude cyclic peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.

  • Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.

Characterization:

The purified cyclic peptide should be characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the cyclic peptide and assess its purity.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the peptide, confirming its elemental composition.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation and to confirm the conformation of the cyclic peptide.

Diagrams

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization Strategies cluster_final Final Product resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 coupling1->deprotection1 Repeat for each AA ne_coupling N-Ethylglycine Coupling coupling1->ne_coupling ne_coupling->deprotection1 deprotection2 Final Fmoc Deprotection ne_coupling->deprotection2 on_resin On-Resin Cyclization deprotection2->on_resin cleavage2 Cleavage from Resin deprotection2->cleavage2 cleavage1 Cleavage & Purification on_resin->cleavage1 final_product Purified Cyclic Peptide cleavage1->final_product solution Solution-Phase Cyclization solution->final_product purification Purification of Linear Peptide cleavage2->purification purification->solution

Caption: Overall workflow for the synthesis of cyclic peptides containing N-ethylglycine.

logical_relationship start Synthesis Goal: Cyclic Peptide with N-Ethylglycine challenge1 Steric Hindrance of N-Ethylglycine start->challenge1 challenge2 Low Cyclization Efficiency start->challenge2 solution1 Use Potent Coupling Reagents (e.g., PyBOP, HATU) challenge1->solution1 solution2 Optimize Reaction Conditions (Longer coupling times) challenge1->solution2 solution3 High Dilution for Solution-Phase Cyclization challenge2->solution3 solution4 On-Resin Cyclization to Favor Intramolecular Reaction challenge2->solution4

Caption: Key challenges and corresponding mitigation strategies in the synthesis.

References

Application Notes and Protocols: tert-Butyl 2-(ethylamino)acetate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of tert-butyl 2-(ethylamino)acetate as a key building block in the synthesis of a variety of heterocyclic compounds. The unique structural features of this precursor, combining a secondary amine and a bulky tert-butyl ester, offer distinct advantages in the construction of diverse and medicinally relevant scaffolds.

Introduction

This compound is a valuable synthetic intermediate possessing a secondary amine nucleophile and a sterically hindered ester group. The ethyl substituent on the nitrogen atom provides a moderate level of steric bulk and influences the electronic properties of the amine, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. This ester is stable under a range of reaction conditions but can be selectively cleaved under acidic conditions, providing a handle for further synthetic transformations. These characteristics make this compound an attractive starting material for the synthesis of various nitrogen-containing heterocycles, which are core components of many pharmaceutical agents.

Synthesis of Substituted Pyrrolidines

Pyrrolidines are a ubiquitous class of saturated nitrogen-containing heterocycles found in numerous natural products and synthetic drugs.[1] A multi-step synthesis can be employed to generate functionalized pyrrolidine derivatives, where a related amino ester is a key component. While not a direct cyclization of this compound, the principles of amine protection, alkylation, and subsequent modifications are central to many synthetic strategies in heterocyclic chemistry.

General Workflow for Pyrrolidine Synthesis

G start Protected Pyrrolidine step1 Alkylation with Ethyl Bromoacetate start->step1 NaH, DMF step2 Acetylation of Ethyl-amino Group step1->step2 2-Amino-acetyl chloride, TEA product Functionalized Pyrrolidine Derivative step2->product

Caption: General workflow for the synthesis of a functionalized pyrrolidine derivative.

Experimental Protocol: Synthesis of 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester[1]

This protocol outlines a representative synthesis of a substituted pyrrolidine, illustrating common synthetic transformations in heterocyclic chemistry.

Step 1: Protection of the Pyrrolidine Amine

  • To a solution of pyrrolidine in dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at 25°C for 12 hours.

  • Upon completion, work up the reaction to isolate the N-Boc protected pyrrolidine.

  • Typical Yield: 85–92%

Step 2: Alkylation with Ethyl Bromoacetate

  • To a solution of the N-Boc protected pyrrolidine in dimethylformamide (DMF), add sodium hydride (NaH) at 0°C.

  • Slowly add ethyl bromoacetate to the reaction mixture.

  • Stir at 0°C until the reaction is complete.

  • Quench the reaction and perform an extractive work-up to isolate the alkylated product.

  • Typical Yield: 78%

Step 3: Acetylation of the Ethyl-amino Group

  • Dissolve the product from Step 2 in acetonitrile (CH₃CN) and add triethylamine (TEA).

  • Add 2-amino-acetyl chloride to the mixture and stir at room temperature for 6 hours.

  • After the reaction is complete, purify the product by chromatography.

  • Typical Yield: 65%

Quantitative Data Summary

StepReactantsReagents and ConditionsYield (%)
ProtectionPyrrolidine, Boc₂ODMAP, CH₂Cl₂, 25°C, 12h85–92
AlkylationN-Boc Pyrrolidine, Ethyl BromoacetateNaH, DMF, 0°C78
AcetylationAlkylated Pyrrolidine, 2-Amino-acetyl chlorideTEA, CH₃CN, rt, 6h65

Synthesis of Pyridin-3-yl Acetamides via Ugi Reaction

The Ugi four-component reaction (4-CR) is a powerful tool for the rapid generation of molecular diversity. While this compound itself is not a direct component in the cited example, the synthesis of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides highlights a multicomponent strategy to access complex heterocyclic structures where a related amine building block is utilized.[2]

General Workflow for Ugi Reaction

G aldehyde Carboxaldehyde (e.g., Pyridine-3-carboxaldehyde) reaction Ugi 4-CR aldehyde->reaction amine Amine (e.g., 4-tert-butylaniline) amine->reaction acid Carboxylic Acid (e.g., Furan-2-carboxylic acid) acid->reaction isocyanide Isocyanide (tert-butylisocyanide) isocyanide->reaction product Pyridin-3-yl Acetamide Derivative reaction->product Methanol, rt, 16h

Caption: General workflow for the Ugi four-component reaction.

Experimental Protocol: General Procedure for Ugi Reaction[2]
  • To a screw-top glass tube equipped with a magnetic stir bar, add equimolar amounts (0.08 mmol) of the carboxaldehyde, amine, and carboxylic acid in methanol (0.2 M, 1.5 mL).

  • Add tert-butylisocyanide (0.08 mmol) to the mixture.

  • Stir the reaction for 16 hours at ambient temperature.

  • Concentrate the reaction mixture under a stream of nitrogen.

  • Reconstitute the crude mixture in methanol and purify by chromatography.

Quantitative Data Summary for a Representative Ugi Reaction [2]

AldehydeAmineCarboxylic AcidIsocyanideYield (%)
Pyridine-3-carboxaldehyde4-tert-butylanilineFuran-2-carboxylic acidtert-butylisocyanide91

Future Directions

The application of this compound as a precursor for heterocyclic synthesis remains an area with significant potential for exploration. Future work could focus on its use in:

  • Lactam Synthesis: Cyclization reactions to form piperidinones and other lactam structures.

  • Michael Additions: Conjugate addition to α,β-unsaturated systems followed by intramolecular cyclization to yield substituted pyrrolidines and piperidines.

  • Multicomponent Reactions: Development of novel MCRs where this compound can serve as the amine component.

  • Combinatorial Chemistry: Utilization in the solid-phase synthesis of heterocyclic libraries for drug discovery screening.

By leveraging the unique reactivity of its secondary amine and the protective nature of the tert-butyl ester, researchers can continue to develop efficient and versatile synthetic routes to novel and biologically active heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: tert-Butyl 2-(ethylamino)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of tert-Butyl 2-(ethylamino)acetate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in peptide synthesis?

A1: this compound is a derivative of N-ethylglycine, an N-alkylated amino acid. In peptide synthesis, it is used to introduce an N-ethylglycine residue into a peptide sequence. The tert-butyl ester protects the carboxylic acid functionality during the coupling reaction.

Q2: What are the most common side reactions associated with the use of this compound?

A2: The most frequently encountered side reactions when incorporating N-alkylated amino acids like N-ethylglycine are:

  • Diketopiperazine (DKP) formation: This is a major issue, particularly when the N-alkylated amino acid is at the N-terminus of a dipeptide attached to the resin. It leads to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide, resulting in a truncated peptide sequence.[1][2][3]

  • Low coupling efficiency due to steric hindrance: The ethyl group on the nitrogen atom increases the steric bulk around the amine, which can make peptide bond formation more difficult, leading to lower yields.[1][4]

  • Epimerization: While less common for glycine derivatives, the conditions used to overcome steric hindrance (e.g., stronger bases, longer reaction times) can potentially lead to epimerization of the preceding amino acid in the sequence.[5]

Q3: How does the tert-butyl ester protecting group influence the synthesis?

A3: The tert-butyl ester is a common protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2]

Troubleshooting Guide

Issue 1: Low Coupling Yield for this compound

Symptom: Incomplete coupling reaction, as indicated by a positive Kaiser test or by the presence of deletion sequences in the final peptide product.

Cause: The ethyl group on the nitrogen of N-ethylglycine presents significant steric hindrance, which can slow down the coupling reaction.[1] Standard coupling reagents may not be sufficiently reactive to overcome this steric bulk.

Solutions:

  • Use a more potent coupling reagent: For sterically hindered amino acids, stronger coupling reagents are recommended. HATU, HCTU, and COMU are generally more effective than HBTU or DIC/HOBt in these cases.[6][7][8]

  • Optimize reaction conditions:

    • Increase coupling time: Extending the reaction time can help to drive the reaction to completion.

    • Double coupling: If a single coupling is incomplete, a second coupling with fresh reagents can be performed.

    • Increase reagent excess: Using a higher excess of the amino acid and coupling reagents can improve the yield.

  • Pre-activation: Allow the amino acid and the coupling reagent to pre-activate for a few minutes before adding them to the resin.

Issue 2: Presence of a Truncated Peptide Lacking the N-terminal Dipeptide

Symptom: The major product is a peptide that is missing the first two amino acids from the N-terminus.

Cause: This is a strong indication of diketopiperazine (DKP) formation.[1][2][3] When the dipeptide with N-ethylglycine at the N-terminus is deprotected, the free secondary amine can attack the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the solid support.

Solutions:

  • Couple a pre-formed dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide in solution and then couple it to the resin. This bypasses the vulnerable stage where DKP formation is most likely to occur.[2]

  • Use a specialized Fmoc-deprotection cocktail: A deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[3]

  • Immediate coupling: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free dipeptidyl-resin is exposed to basic conditions.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization PotentialNotes
HATU Uronium/Aminium SaltVery HighLowHighly recommended for difficult couplings.[6][8]
HCTU Uronium/Aminium SaltVery HighLowSimilar in reactivity to HATU and often more cost-effective.[7]
COMU Uronium/Aminium SaltVery HighLowAn Oxyma-based reagent that is also highly effective.[9]
PyBOP Phosphonium SaltHighModerateA good alternative to uronium salts.[8]
HBTU Uronium/Aminium SaltHighModerateLess reactive than HATU and may be less effective for severe steric hindrance.[7]
DIC/Oxyma Carbodiimide/AdditiveModerateLowA good, cost-effective option, but may require longer reaction times for hindered couplings.[8]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-N-ethylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. Note that this test will not work for the secondary amine of N-ethylglycine. A different test, such as the chloranil test, can be used to monitor the coupling to a secondary amine.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

This protocol is recommended when coupling the third amino acid, where the N-terminal residue on the resin is N-ethylglycine.

  • Resin Swelling: Swell the dipeptidyl-resin in N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Treat the resin with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP. Perform the deprotection for 5 minutes, drain, and repeat for another 15-20 minutes.[3]

  • Washing: Wash the resin thoroughly with NMP.

  • Immediate Coupling: Proceed immediately with the coupling of the next Fmoc-amino acid using a highly efficient coupling reagent like HATU as described in Protocol 1. Minimizing the time between deprotection and coupling is crucial to prevent DKP formation.

Visualizations

Diketopiperazine_Formation Resin Dipeptidyl-Resin (N-term N-Et-Gly) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Free_Amine Free Secondary Amine on Resin Deprotection->Free_Amine DKP_Pathway Intramolecular Attack Free_Amine->DKP_Pathway Side Reaction Desired_Pathway Coupling of 3rd Amino Acid Free_Amine->Desired_Pathway Desired Reaction DKP Diketopiperazine (Cleaved from resin) DKP_Pathway->DKP Truncated_Peptide Hydroxymethyl Resin (Leads to truncated sequence) DKP_Pathway->Truncated_Peptide Tripeptide Tripeptidyl-Resin Desired_Pathway->Tripeptide

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Yield or Truncated Peptide Check_Truncation Is the major impurity a dipeptide truncation? Start->Check_Truncation DKP Likely Diketopiperazine Formation Check_Truncation->DKP Yes Low_Coupling Likely Low Coupling Efficiency Check_Truncation->Low_Coupling No DKP_Solutions Use DBU/Piperazine for deprotection Couple pre-formed dipeptide Immediate coupling of 3rd AA DKP->DKP_Solutions Coupling_Solutions Use potent coupling reagent (HATU, COMU) Increase coupling time/Double couple Increase reagent excess Low_Coupling->Coupling_Solutions

Caption: Troubleshooting workflow for side reactions.

References

preventing racemization during N-ethylglycine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the incorporation of N-ethylglycine and other N-alkylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-ethylglycine prone to racemization during coupling?

A1: Unlike most standard amino acids, N-alkylated amino acids like N-ethylglycine cannot form a planar oxazolone intermediate, which is the primary pathway for racemization. However, they are still susceptible to epimerization. The primary cause is the abstraction of the alpha-proton from the activated carboxylic acid by a base, which leads to the formation of a planar enolate intermediate. This allows for a change in stereochemistry at the alpha-carbon before the incoming amine attacks. Factors like strong bases, elevated temperatures, and highly activating coupling reagents can increase the rate of this side reaction.[1][2]

Q2: Which coupling reagents are recommended for minimizing racemization of N-ethylglycine?

A2: For sterically hindered and racemization-prone amino acids like N-ethylglycine, aminium/uronium or phosphonium-based coupling reagents are highly recommended.[2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that reacts faster and generally results in less epimerization compared to its HOBt-based analogue, HBTU.[2][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, particularly effective for coupling N-methyl amino acids and can be applied to N-ethylglycine.[2][3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern reagent with coupling efficiency comparable to HATU. It incorporates Oxyma Pure, making it a safer alternative to explosive HOBt/HOAt-based reagents.[4]

Carbodiimide reagents like DCC or DIC should generally be avoided for this purpose unless used with highly effective racemization-suppressing additives like HOAt or OxymaPure.[1][2][4]

Q3: What role do additives like HOBt, HOAt, and Oxyma play?

A3: Additives are crucial for suppressing racemization. When an amino acid is activated by a coupling reagent, it can form a highly reactive intermediate that is prone to racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with this intermediate to form a more stable "active ester."[1][5] This active ester is still reactive enough to form the peptide bond but is significantly less likely to undergo racemization. For challenging couplings like N-ethylglycine, HOAt and OxymaPure are considered more effective than HOBt.[2]

Q4: How does the choice of base affect racemization?

A4: The base is critical for activating the incoming nucleophile (the N-terminal amine of the peptide chain) and neutralizing acidic byproducts. However, excess or strong, non-hindered bases can directly abstract the alpha-proton of the activated amino acid, promoting racemization.[1][2]

  • Recommended: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA).

  • Use with Caution: Less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM) can increase the risk of racemization.[2][6] It is also critical to use the correct stoichiometry of the base, as excess base significantly increases the epimerization rate.[1]

Troubleshooting Guide

This section addresses common issues encountered during N-ethylglycine incorporation and provides a systematic approach to resolving them.

Problem: High Level of Diastereomeric Impurity Detected Post-Synthesis

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide. Follow these steps to troubleshoot the issue.

`dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.5,10!", dpi=72, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="High Racemization Detected\n(>5% Epimer)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; step1 [label="Step 1: Evaluate Coupling Reagent\n& Additive Combination", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Assess Base\n& Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Refine Coupling Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Racemization Minimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Step 1 Decisions reagent_q [label="Using Carbodiimide\n(DIC/DCC)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_a1 [label="Switch to HATU, PyAOP, or COMU.\nThese are superior for N-alkyl AA.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_a2 [label="Ensure use of HOAt or OxymaPure.\nThese are more effective than HOBt.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Step 2 Decisions base_q [label="Using DIPEA?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; base_a1 [label="Check stoichiometry.\nUse max 2 eq. of base.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_q [label="Reaction at Room Temp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_a1 [label="Lower temperature to 0°C.\nReduces racemization rate.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Step 3 Decisions protocol_q [label="Standard Activation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_a1 [label="Avoid prolonged pre-activation.\nCouple immediately after adding amine.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> reagent_q; reagent_q -> reagent_a1 [label="Yes"]; reagent_q -> reagent_a2 [label="No (Using Onium Salt)"]; reagent_a1 -> step2 [label="If racemization persists"]; reagent_a2 -> step2 [label="If racemization persists"];

step2 -> base_q; base_q -> base_a1 [label="Yes"]; base_q -> temp_q [label="No (Using TEA/NMM) -> Switch to DIPEA"]; base_a1 -> temp_q; temp_q -> temp_a1 [label="Yes"]; temp_q -> step3 [label="No"]; temp_a1 -> step3 [label="If racemization persists"];

step3 -> protocol_q; protocol_q -> protocol_a1 [label="Yes"]; protocol_a1 -> end_node; } ` Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data Summary

The choice of coupling reagent and additive significantly impacts the degree of racemization. While specific data for N-ethylglycine is sparse in comparative studies, data from other challenging or N-alkylated amino acids provides a strong basis for reagent selection.

Coupling SystemBaseTemperatureRacemization PotentialKey Considerations
DIC / HOBt DIPEARoom TempModerate to HighA common but often suboptimal choice for hindered amino acids.[4]
DIC / HOAt DIPEARoom TempLow to ModerateHOAt is a significantly better suppressor than HOBt.[2]
HBTU / HOBt DIPEARoom TempModerateCan be inefficient for coupling to N-alkylated residues.[4]
HATU / HOAt DIPEARoom TempVery Low Considered one of the best systems for difficult couplings with minimal epimerization.[2][3][4]
COMU DIPEARoom TempVery Low Excellent efficiency and a safer profile due to the absence of benzotriazole derivatives.[4][5]
DEPBT DIPEA0°C to RTExtremely Low Has been shown to provide undetectable racemization in challenging solution-phase couplings.[7]
DIC / CuCl₂ DIPEARoom TempLowCopper(II) chloride has been shown to be an effective additive for suppressing racemization.[1][3][8]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-ethylglycine-OH using HATU

This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS) designed to minimize epimerization during the incorporation of Fmoc-N-ethylglycine-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-ethylglycine-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[9]

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-ethylglycine-OH and HATU in anhydrous DMF.

  • Pre-activation: Add DIPEA to the activation solution and allow it to pre-activate for 1-2 minutes. Note: Avoid prolonged pre-activation times as this can increase the risk of side reactions.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a test cleavage and LC-MS analysis, as traditional ninhydrin tests are not effective for secondary amines.

  • Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.

Visualizing the Racemization Pathway

Understanding the chemical mechanism is key to preventing it. While N-ethylglycine cannot form an oxazolone, it can still racemize through direct enolization of the activated intermediate.

// Define Nodes start [label="{ L-Amino Acid (Fmoc-N(Et)-Gly-OH) | α-H}", fillcolor="#F1F3F4", fontcolor="#202124"]; activated [label="{Activated Intermediate | (e.g., O-acylisourea)}", fillcolor="#FBBC05", fontcolor="#202124"]; enolate [label="{Planar Enolate | (Achiral)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_L [label="{Desired Product | L-Peptide}", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_D [label="{Undesired Product | D-Peptide (Epimer)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Coupling Reagent\n(e.g., HATU, DIC)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (DIPEA)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Peptide-Resin\n(H₂N-)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges reagents -> start [style=invis]; start -> activated [label=" Activation"]; activated -> enolate [label=" α-H abstraction\n by Base (Slow)"]; enolate -> activated [label=" Reprotonation"]; activated -> product_L [label=" Nucleophilic Attack\n by Amine (Fast)"]; enolate -> product_L [label=" Attack from top"]; enolate -> product_D [label=" Attack from bottom"];

// Invisible edges for alignment base -> activated [style=invis]; amine -> activated [style=invis];

{rank=same; reagents; start;} {rank=same; base; activated; amine;} {rank=same; enolate;} {rank=same; product_L; product_D;} } ` Caption: Simplified mechanism of base-catalyzed racemization for N-alkyl amino acids.

References

Technical Support Center: Optimizing Coupling Efficiency of tert-Butyl 2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the coupling of tert-Butyl 2-(ethylamino)acetate and similar sterically hindered secondary amines.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low yields?

Low yields are common when coupling sterically hindered secondary amines like this compound. The ethyl group on the nitrogen and the bulky tert-butyl ester create significant steric hindrance, which slows down the rate of acylation. Furthermore, the secondary amine is less nucleophilic than a primary amine, making the reaction more challenging. To improve yields, a highly efficient coupling reagent is necessary to create a very reactive activated ester.[1][2][3]

Q2: Which coupling reagents are most effective for sterically hindered secondary amines like this one?

Standard carbodiimide reagents like DCC or EDC alone are often insufficient. For challenging couplings involving sterically hindered or N-alkylated amino acids, uronium/aminium salts or phosphonium salts are highly recommended.[1][2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered one of the most powerful and effective reagents for such difficult couplings due to its rapid activation and high reactivity.[1][2][4][5]

  • HBTU/HCTU are also effective and widely used, though HATU is often superior for severely hindered cases.[2][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are potent phosphonium salt reagents suitable for hindered couplings.[4][6]

  • DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure or HOBt is a cost-effective option that shows improved performance over DIC alone.[7][8]

Q3: I'm observing a significant amount of unreacted starting material. What can I do?

Besides choosing a more powerful coupling reagent, you can try the following:

  • Increase Reaction Time: Sterically hindered couplings are slower. Extend the reaction time from a few hours to overnight and monitor progress using TLC or LC-MS.[6]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of side reactions like racemization.[6]

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the this compound can improve efficiency.[1][5]

  • Double Coupling: If the reaction is performed on a solid support, a second coupling step (repeating the addition of activated acid) after the first one is complete can help drive the reaction to completion.[1]

Q4: Are there any specific side reactions I should be aware of?

Yes, several side reactions can occur:

  • Racemization: The activated carboxylic acid is susceptible to racemization, especially with longer reaction times, higher temperatures, or the wrong choice of base. Using additives like OxymaPure or HOBt helps suppress racemization. For sensitive substrates, using a less nucleophilic base like collidine instead of DIPEA may be beneficial.[9][10]

  • Guanidinylation: When using uronium/aminium reagents like HATU or HBTU in excess, the reagent can react with the secondary amine of your product or unreacted starting material to form a guanidinium byproduct, which terminates the reaction. This is more likely if the carboxylic acid activation is slow.[1] To minimize this, avoid large excesses of the coupling reagent and use a pre-activation step.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Insufficient Reagent Reactivity Switch to a more powerful coupling reagent such as HATU, PyBOP, or DIC/Oxyma.[2]
Steric Hindrance Increase reaction time (e.g., 4-24 hours). Consider a double coupling if on solid phase.[1][6]
Low Reaction Temperature If the reaction is stalled at room temperature, consider gentle heating (e.g., to 40 °C). Monitor for side products.
Suboptimal Base Ensure an appropriate base (e.g., DIPEA, Collidine) is used in sufficient quantity (typically 2-4 equivalents) to neutralize acids and facilitate the reaction.[9][11]
Reagent Degradation Use fresh, high-purity coupling reagents and anhydrous solvents. Coupling reagents are sensitive to moisture.
Issue 2: Presence of Multiple Side Products
Potential Cause Recommended Solution
Racemization of the Carboxylic Acid Add a racemization suppressant like OxymaPure or HOBt to the reaction.[7] Use the weakest possible base that still promotes the reaction, such as collidine.[9] Avoid excessive heating.
Guanidinylation of the Amine Avoid using a large excess of uronium/aminium coupling reagents (e.g., HATU, HBTU). Pre-activate the carboxylic acid for 1-3 minutes before adding it to the amine.[1]
Decomposition of Reagents/Products Ensure reaction conditions are not too harsh (e.g., excessive heat). Purify all starting materials before the reaction.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table provides a qualitative and quantitative comparison of reagents commonly used for difficult couplings.

Table 1: Comparison of Coupling Reagents for Hindered Amines

Coupling Reagent/System Relative Reactivity Racemization Risk Key Advantages Common Issues
HATU Very High Low Highly effective for hindered and N-methylated amino acids; rapid kinetics.[2] Higher cost; potential for guanidinylation side reaction.[1]
HBTU / HCTU High Low-Medium Good general-purpose reagents, effective for many difficult sequences.[2] Can be less effective than HATU for severely hindered cases.[2]
PyBOP / PyBrOP High Low-Medium Powerful phosphonium reagents, good for hindered couplings.[6] Byproducts can sometimes be difficult to remove.
DIC / OxymaPure Medium-High Low Cost-effective; Oxyma is a non-explosive additive; low racemization.[7][8] Generally slower kinetics than uronium/phosphonium salts.

| DIC / HOBt | Medium | Medium | Inexpensive and widely used.[7] | HOBt has been reclassified as a potential explosive; risk of racemization is higher than with Oxyma.[12] |

Table 2: Representative Yields for a Difficult Coupling (Ac-Phe-N(Me)Ala-NH₂)

Coupling Reagent Yield (%)
HATU / DIPEA 95
HBTU / DIPEA 85
PyBOP / DIPEA 92
DIC / OxymaPure 88
DCC / HOBt 65

Note: Data is representative for a challenging N-methylated dipeptide synthesis and serves as a qualitative guide. Actual yields with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU (Solution Phase)

This protocol describes a general method for the acylation of this compound with a generic carboxylic acid (R-COOH) in solution.

Materials:

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 1 minute.

  • Add DIPEA (2.5 eq) to the mixture and stir for an additional 2-3 minutes for pre-activation.

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction flask.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling using DIC/OxymaPure (Solution Phase)

Materials:

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.

  • Dilute the filtrate with an appropriate organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Coupling Yield with This compound CheckReagent Is an advanced coupling reagent being used? (e.g., HATU, PyBOP, DIC/Oxyma) Start->CheckReagent UpgradeReagent ACTION: Switch to a high-reactivity reagent like HATU or PyBOP. CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes Success Problem Resolved UpgradeReagent->Success OptimizeTime ACTION: Increase reaction time (4-24h) and monitor via LC-MS. CheckConditions->OptimizeTime No CheckPurity Are starting materials and solvents pure and anhydrous? CheckConditions->CheckPurity Yes Preactivate ACTION: Pre-activate carboxylic acid with coupling reagent and base for 2-5 mins before adding amine. OptimizeTime->Preactivate Preactivate->CheckPurity Purify ACTION: Use fresh, anhydrous solvents and high-purity reagents. CheckPurity->Purify No CheckPurity->Success Yes Purify->Success

Caption: Troubleshooting workflow for low coupling yield.

Coupling_Workflow Start Start: Prepare Reactants Activation Step 1: Carboxylic Acid Activation (R-COOH + Coupling Reagent + Base in DMF) Start->Activation PreActivation Optional: Pre-activation (Stir for 2-5 min) Activation->PreActivation Coupling Step 2: Amine Addition (Add this compound) PreActivation->Coupling Reaction Step 3: Reaction (Stir at RT for 4-24h) Coupling->Reaction Monitoring Step 4: Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Step 5: Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Complete Purification Step 6: Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow for amide coupling.

Side_Reactions ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea or Active Ester) DesiredProduct Desired Amide Product ActivatedAcid->DesiredProduct + Amine (Correct Path) Oxazolone Oxazolone Intermediate ActivatedAcid->Oxazolone (Base, Heat) RacemizedProduct Racemized Amide (Epimer) Oxazolone->RacemizedProduct + Amine Amine Secondary Amine (this compound) Guanidinium Guanidinium Byproduct (Chain Termination) Amine->Guanidinium Uronium Uronium Reagent (e.g., HATU, HBTU) Uronium->Guanidinium (Excess Reagent)

Caption: Key side reactions in hindered amide coupling.

References

Technical Support Center: Purification of Peptides Containing N-Ethylglycine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing N-ethylglycine moieties.

Frequently Asked Questions (FAQs)

Q1: What is N-ethylglycine and how does its incorporation affect peptide properties?

N-ethylglycine is a non-natural amino acid where an ethyl group is attached to the nitrogen atom of the glycine backbone. This modification, a type of N-alkylation, introduces significant changes to the peptide's physicochemical properties. The ethyl group increases the hydrophobicity (lipophilicity) of the peptide and can introduce steric hindrance.[1] This alteration can enhance metabolic stability, cell permeability, and oral bioavailability, making it a valuable modification in drug design.[1] However, these changes also present unique challenges during peptide purification.

Q2: What are the primary challenges encountered during the purification of N-ethylglycine-containing peptides?

The main challenges stem from the increased hydrophobicity and potential for steric hindrance introduced by the N-ethylglycine residue:

  • Increased Hydrophobicity: The ethyl groups significantly increase the peptide's overall hydrophobicity, leading to strong retention on standard reversed-phase HPLC columns (like C18) and potential co-elution with other hydrophobic impurities.[1]

  • Aggregation: Highly hydrophobic peptides have a greater tendency to aggregate, which can lead to peak broadening, reduced recovery during purification, and difficulties in accurate analysis.[1][2]

  • Solubility Issues: These peptides may exhibit poor solubility in standard aqueous HPLC mobile phases, which complicates sample preparation and injection.[1][3]

  • Synthetic Impurities: The bulky nature of the N-ethylglycine residue can sometimes lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences that can be difficult to separate from the target peptide.[1]

Q3: What is a recommended starting point for purifying a novel peptide containing N-ethylglycine?

A good starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) with a C4 or diphenyl column, which are less retentive than the more common C18 columns and often provide better separation for highly hydrophobic molecules.[1] A standard mobile phase system of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing reagent is typically used.[] However, be prepared to optimize the gradient and potentially add organic modifiers to the mobile phase.

Q4: How can I improve the solubility of my N-ethylglycine peptide for purification?

If you encounter solubility issues, consider the following strategies:

  • Initial Dissolution: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the HPLC mobile phase may be necessary.[5] Note that peptides containing cysteine or methionine can be unstable in DMSO.

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[3] Adjusting the pH of the solvent away from the pI can significantly improve solubility.[3][5] For basic peptides, a small amount of acetic acid can be added, while for acidic peptides, a dilute solution of ammonia may be used (if the peptide does not contain cysteine).[5][6]

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

Q5: What are common impurities to look for in crude N-ethylglycine peptides?

Common impurities include:

  • Deletion sequences: These arise from incomplete coupling of amino acids during synthesis.[1][7]

  • Incompletely deprotected peptides: Residual protecting groups from the synthesis process.[7]

  • Residual scavengers and cleavage byproducts: Chemicals used during the cleavage of the peptide from the solid support resin.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of peptides containing N-ethylglycine.

ProblemPotential CausesRecommended Solutions
Poor Peak Shape (Broad, Tailing, or Split Peaks) 1. Peptide Aggregation: The peptide is self-associating on the column or in the mobile phase.[1] 2. Poor Solubility: The peptide is not fully dissolved in the mobile phase.[1][3] 3. Secondary Structure Formation: The peptide may be adopting a stable conformation on the column. 4. Column Overload: Too much sample has been injected.[8]1. Modify Mobile Phase: Add organic modifiers like isopropanol or n-propanol to the mobile phase to disrupt hydrophobic interactions.[1] Consider using a different ion-pairing reagent like formic acid. 2. Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40°C) can improve peak shape by reducing viscosity and disrupting secondary structures.[9] 3. Reduce Sample Concentration: Dilute the sample before injection.[10] 4. Change Stationary Phase: Switch to a column with a different chemistry (e.g., C4, diphenyl, or a phenyl-hexyl column).[1]
Low Recovery of Peptide 1. Irreversible Adsorption: The highly hydrophobic peptide is binding too strongly to the stationary phase. 2. Precipitation on Column: The peptide is precipitating at the head of the column upon injection.1. Use a Less Retentive Column: A C4 or diphenyl column is recommended.[1] 2. Modify Mobile Phase: Increase the initial percentage of organic solvent in your gradient. 3. Flush the Column: After the run, flush the column with a strong solvent like 100% acetonitrile or isopropanol to elute any strongly bound material.[9]
Co-elution of Impurities 1. Similar Hydrophobicity: Deletion sequences or other impurities have very similar retention times to the target peptide. 2. Inefficient Separation: The chosen gradient and/or stationary phase are not providing adequate resolution.1. Optimize the Gradient: Use a shallower gradient around the elution time of your target peptide to improve separation. 2. Change Organic Solvent: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. 3. Try a Different Stationary Phase: A column with a different chemistry may provide the necessary selectivity. 4. Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation.
High Backpressure 1. Column Clogging: Particulate matter from the sample or precipitation of the peptide has blocked the column frit. 2. System Blockage: There is a blockage elsewhere in the HPLC system.[8][11]1. Filter Your Sample: Always filter the sample through a 0.22 µm filter before injection. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds.[12] 3. Reverse Flush the Column: If the pressure is still high, try reverse-flushing the column (disconnect from the detector first). 4. Systematically Check the HPLC System: Isolate different components of the HPLC to identify the source of the blockage.[8][11]
Baseline Drift 1. Mobile Phase Issues: The mobile phase components are not well mixed, or one of the solvents is absorbing UV light at the detection wavelength. 2. Column Equilibration: The column is not fully equilibrated with the starting mobile phase.[8][9] 3. TFA Concentration: In gradient elution, a fixed TFA concentration can cause baseline drift.[]1. Ensure Proper Mixing and Degassing: Thoroughly mix and degas all mobile phases.[8][11] 2. Sufficient Equilibration: Equilibrate the column for at least 10 column volumes before each injection.[9] 3. Adjust TFA in Mobile Phase B: To compensate for baseline drift, the concentration of TFA in the organic mobile phase (Solvent B) can be made slightly lower (e.g., 0.085%) than in the aqueous mobile phase (Solvent A, e.g., 0.1%).[]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an N-Ethylglycine Containing Peptide

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. Start with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is low, try dissolving in a small volume of DMSO and then diluting with the initial mobile phase.

    • Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C4 or Diphenyl reversed-phase column is recommended as a starting point.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Purification Method:

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical starting gradient could be 5% to 65% B over 60 minutes. This will need to be optimized based on the retention time of the peptide.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

    • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Post-Purification:

    • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate Column (C4/Diphenyl) filter->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution (ACN/H2O/TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: General workflow for the purification of N-ethylglycine containing peptides.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Peak Shape in HPLC? sol1 Modify Mobile Phase (e.g., add Isopropanol) start->sol1 Yes end Good Peak Shape start->end No sol2 Increase Column Temperature sol1->sol2 Still Poor? sol3 Change Stationary Phase (e.g., C4 to Diphenyl) sol2->sol3 Still Poor? sol4 Decrease Sample Load sol3->sol4 Still Poor? end_fail end_fail sol4->end_fail Consult Specialist

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

References

Technical Support Center: Strategies to Avoid tert-Butylation of Sensitive Residues in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of tert-butylation of sensitive amino acid residues during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is tert-butylation and why is it a problem in SPPS?

A1: Tert-butylation is an undesirable side reaction that occurs during the final cleavage step of SPPS, where a tert-butyl group (+56 Da) is improperly attached to a sensitive amino acid residue.[1] This side reaction is primarily caused by the generation of reactive tert-butyl cations during the acid-catalyzed cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu) with trifluoroacetic acid (TFA).[2][3] These cations can then attack nucleophilic side chains of certain amino acids, leading to modified peptide impurities that can be difficult to purify and may exhibit altered biological activity.[2]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to tert-butylation. The most commonly affected residues include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, forming a thioether.[2]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated, though it is generally less reactive than Trp and Cys.[2]

Q3: How do scavengers prevent tert-butylation?

A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the reactive tert-butyl cations before they can react with the sensitive residues of the peptide.[2][3] By reacting with the tert-butyl cations at a much faster rate, scavengers neutralize them, thus preventing the unwanted side reaction.[2]

Troubleshooting Guides

Issue 1: My HPLC/LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Possible Cause: This mass addition is a strong indicator of tert-butylation of a sensitive residue in your peptide sequence.[1]

  • Solution:

    • Incorporate Scavengers: The most effective strategy is to add appropriate scavengers to your cleavage cocktail. The choice of scavenger depends on the specific sensitive residues present in your peptide. Refer to the tables below for recommended scavenger cocktails.

    • Optimize Cleavage Conditions: Modifying the cleavage conditions can also help minimize tert-butylation. Consider reducing the cleavage time or temperature, as prolonged exposure to strong acid can increase the likelihood of side reactions.[4]

Issue 2: Even with scavengers, I am still observing some tert-butylation of Cysteine residues.

  • Possible Cause: Standard scavenger cocktails may not be sufficient, especially for peptides with multiple Cysteine residues or a high density of tert-butyl protecting groups.

  • Solution:

    • Use a Combination of Scavengers: For Cysteine, a combination of thioanisole and dimethyl sulfide (DMS) has been shown to be more effective than single scavengers.[4]

    • Implement a Two-Step Cleavage: A two-step cleavage protocol can significantly reduce S-tert-butylation. This involves an initial treatment with a lower concentration of TFA in the presence of a robust scavenger cocktail, followed by the addition of a higher concentration of TFA to complete the cleavage.[4]

Issue 3: My Tryptophan-containing peptide is showing significant side product formation.

  • Possible Cause: The indole side chain of Tryptophan is highly susceptible to modification by tert-butyl cations.

  • Solution:

    • Use Tryptophan-Specific Scavengers: Triisopropylsilane (TIS) is highly effective at reducing the tert-butyl cation.[1] 1,2-Ethanedithiol (EDT) is also a commonly used scavenger for protecting Tryptophan.[1]

    • Protect the Indole Nitrogen: Using a Boc protecting group on the indole nitrogen of Tryptophan during synthesis can help minimize some side reactions during cleavage.[5]

Data Presentation: Scavenger Cocktail Effectiveness

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal Cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (TFA/Scavenger System)Total S-tert-butylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)18.6[4]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)10.3[4]
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)9.0[4]
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)12.5[4]
Two-Step Cleavage*Significantly Reduced[4]

*Initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, followed by addition of TFA to 80% for 150 min.[4]

Recommended Scavenger Cocktails for Sensitive Residues

Sensitive ResidueRecommended ScavengersExample CocktailRationale
Tryptophan (Trp) Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)TFA/TIS/H₂O (95:2.5:2.5) or TFA/EDT/H₂O (95:2.5:2.5)TIS is highly effective at reducing the tert-butyl cation to isobutane. EDT is also a good scavenger for Trp.[1]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5)Thioanisole helps prevent S-alkylation. Adding reducing agents can also prevent the oxidation of methionine.[1][6]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Thioanisole, DMSTFA/EDT/TIS (95:2.5:2.5) or Two-Step Cleavage ProtocolEDT is a commonly used scavenger for cysteine. A combination of thioanisole and DMS is particularly effective.[1][4]

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Scavengers

This protocol provides a general procedure for the cleavage of a peptide from the resin and the removal of tert-butyl protecting groups.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the sensitive residues in your peptide (refer to the tables above). For a general-purpose cocktail, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often used.[7] Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 1.5-3 hours.[7]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation of Cysteine

This protocol is adapted from the literature and is highly effective at reducing S-tert-butylation of Cysteine residues.[4]

  • Resin Preparation: Follow step 1 from the standard protocol.

  • Initial Cleavage Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v/w).

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[4]

  • Second TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

  • Final Cleavage: Continue to agitate the mixture for an additional 150 minutes.[4]

  • Peptide Isolation, Precipitation, and Washing: Follow steps 4-6 from the standard protocol.

Visualizations

tert_butylation_mechanism cluster_0 TFA Cleavage cluster_1 Side Reaction cluster_2 Prevention Protecting_Group R-tBu (e.g., Boc, tBu) tert_butyl_cation tert-Butyl Cation (Reactive) Protecting_Group->tert_butyl_cation H+ TFA TFA (Trifluoroacetic Acid) Sensitive_Residue Sensitive Residue (Trp, Met, Cys) tert_butyl_cation->Sensitive_Residue Scavenger Scavenger (e.g., TIS, EDT) tert_butyl_cation->Scavenger Trapping Alkylated_Peptide tert-Butylated Peptide (Side Product) Sensitive_Residue->Alkylated_Peptide Alkylation Trapped_Cation Neutralized Cation Scavenger->Trapped_Cation

Caption: Mechanism of tert-butylation and its prevention by scavengers.

experimental_workflow Start Start: Dried Peptide-Resin Prep_Cocktail Prepare Cleavage Cocktail with Scavengers Start->Prep_Cocktail Cleavage Add Cocktail to Resin & Agitate (1.5-3h) Prep_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry Analysis Analyze Purity (HPLC/LC-MS) Wash_Dry->Analysis troubleshooting_flowchart Start HPLC/LC-MS shows +56 Da peak? No_Issue No significant tert-butylation Start->No_Issue No Select_Scavenger Select appropriate scavenger based on sensitive residue Start->Select_Scavenger Yes Perform_Cleavage Perform cleavage with scavenger cocktail Select_Scavenger->Perform_Cleavage Analyze Re-analyze purity Perform_Cleavage->Analyze Success Problem solved Analyze->Success Purity OK Optimize Optimize conditions: - Two-step cleavage - Adjust time/temp Analyze->Optimize Still impure Optimize->Perform_Cleavage

References

Technical Support Center: TFA Cleavage of N-Ethylglycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trifluoroacetic acid (TFA) cleavage of N-ethylglycine containing peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the TFA cleavage of N-ethylglycine peptides.

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin: The N-ethylglycine residue may sterically hinder the accessibility of TFA to the linker.- Extend the cleavage time in increments of 1-2 hours. - Increase the volume of the cleavage cocktail to ensure complete resin swelling and reagent availability.[1] - Consider a stronger acid cocktail if standard conditions fail, but proceed with caution to avoid side reactions.
2. Peptide precipitation issues: The physicochemical properties of N-ethylglycine peptides might affect their solubility in ether.- Before precipitation, reduce the TFA volume under a gentle stream of nitrogen.[1] - Try precipitating in a larger volume of cold diethyl ether. - Test alternative precipitation solvents like methyl tert-butyl ether.
3. Adsorption to labware: Peptidic backbones containing N-substituted glycines can sometimes exhibit "sticky" properties.- Silanize glassware to minimize adsorption. - Rinse all reaction vessels and transfer pipettes with the cleavage solution to recover adsorbed peptide.
Unexpected Peaks in HPLC/MS 1. Side-chain protecting group re-attachment: Cations generated from protecting groups can react with nucleophilic residues. While N-ethylglycine itself is not highly nucleophilic, other residues in the peptide are susceptible.- Ensure an adequate scavenger cocktail is used. For peptides with Trp, Cys, or Met, include scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water.[1][2]
2. N-ethyl group modification: Although generally stable, prolonged exposure to strong acid could potentially lead to side reactions involving the N-ethyl group.- Minimize cleavage time to what is necessary for complete deprotection. - Use a milder cleavage cocktail if feasible, depending on the other amino acids present.
3. Formation of deletion or truncated sequences: Incomplete couplings during solid-phase peptide synthesis (SPPS) involving N-ethylglycine can lead to a heterogeneous mixture of peptides.- Optimize coupling conditions for N-ethylglycine incorporation during SPPS. - Purify the crude peptide using preparative HPLC.
Poor Purity Profile 1. Aggregation of the peptide: N-ethylglycine residues can influence the conformational properties of the peptide, potentially leading to aggregation.- Dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before purification. - Use denaturing conditions (e.g., guanidinium chloride) during purification if aggregation is severe.
2. Residual scavengers: Scavengers or their byproducts may co-elute with the peptide during HPLC.- Perform multiple washes of the precipitated peptide with cold diethyl ether to thoroughly remove scavengers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose scavenger cocktail for TFA cleavage of N-ethylglycine containing peptides?

A general and effective cleavage cocktail for many peptides, including those with N-ethylglycine, is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[1] This cocktail is suitable for peptides that do not contain highly sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Q2: My N-ethylglycine peptide also contains sensitive residues like Cysteine and Tryptophan. What scavenger cocktail should I use?

For peptides containing sensitive residues, a more robust scavenger cocktail is necessary to prevent side reactions. "Reagent K" is a widely used and effective option with the composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[3][4] This cocktail provides comprehensive protection for residues susceptible to alkylation and oxidation.[5]

Q3: How long should I perform the TFA cleavage for an N-ethylglycine peptide?

A standard cleavage time is 2-3 hours at room temperature.[1] However, the optimal time can vary depending on the peptide sequence and the resin linker. It is advisable to perform a small-scale trial cleavage and analyze the crude product by HPLC and MS to determine the minimum time required for complete cleavage and deprotection.

Q4: Can the secondary amine of N-ethylglycine participate in side reactions during TFA cleavage?

The secondary amine of N-ethylglycine is generally stable under standard TFA cleavage conditions. However, prolonged exposure to strong acid could theoretically lead to unforeseen side reactions. It is good practice to use the shortest cleavage time necessary to minimize the risk of any degradation.

Q5: I am observing a +56 Da mass addition to my peptide. What could be the cause?

A mass increase of 56 Da is a strong indicator of S-tert-butylation of a cysteine residue if present in your peptide.[5] This occurs when the tert-butyl cation, generated from t-butyl-based protecting groups, alkylates the free thiol group of cysteine. To mitigate this, ensure your scavenger cocktail contains a thiol scavenger like EDT.[5]

Scavenger Cocktail Compositions

The following table summarizes common scavenger cocktails used in TFA cleavage.

Reagent NameComposition (v/v/v/v/v)Primary Application
Standard Cocktail TFA/TIS/Water (95:2.5:2.5)Peptides without highly sensitive residues.[1]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys).[3][4]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)An "odorless" alternative effective for scavenging trityl groups.[1]
Low-Odor Thiol Cocktail TFA/TIS/Water/3,6-Dioxa-1,8-octanedithiol (DODT) (e.g., 92.5:2.5:2.5:2.5)Alternative to EDT for reducing odor.[5]

Experimental Protocols

Standard TFA Cleavage Protocol
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the vessel.[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow start Start: Dried Peptide-Resin add_cocktail Add TFA Cleavage Cocktail start->add_cocktail incubate Incubate (2-3h, RT) add_cocktail->incubate filter Filter to Remove Resin incubate->filter precipitate Precipitate in Cold Ether filter->precipitate wash Wash with Cold Ether (2x) precipitate->wash dry Dry Peptide Pellet wash->dry end_product End: Crude Peptide dry->end_product

Caption: Standard experimental workflow for TFA cleavage of peptides.

troubleshooting_logic start Problem Encountered During Cleavage low_yield Low Peptide Yield? start->low_yield purity_issue Purity Issues? start->purity_issue incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage Yes precipitation_problem Precipitation Problem low_yield->precipitation_problem No side_reactions Side Reactions purity_issue->side_reactions Yes residual_scavengers Residual Scavengers purity_issue->residual_scavengers No extend_time Extend Cleavage Time incomplete_cleavage->extend_time increase_volume Increase Cocktail Volume incomplete_cleavage->increase_volume reduce_tfa Reduce TFA Volume Pre-Precipitation precipitation_problem->reduce_tfa optimize_cocktail Optimize Scavenger Cocktail side_reactions->optimize_cocktail thorough_washing More Thorough Ether Washes residual_scavengers->thorough_washing

Caption: Logical workflow for troubleshooting common TFA cleavage issues.

References

Technical Support Center: Impact of N-ethylglycine on Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-ethylglycine (sarcosine) on peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of incorporating N-ethylglycine (sarcosine) into a peptide sequence on its aggregation propensity?

A1: The incorporation of N-ethylglycine, an N-methylated amino acid, into a peptide backbone generally disrupts the hydrogen bonding necessary for the formation of β-sheet structures, which are the hallmark of amyloid fibrils. This disruption can inhibit or significantly slow down the aggregation process. Methylation of the amide group in the peptide backbone has a tremendous effect on the formation of fibrils.[1] N-substitution can make β-sheet formation more difficult.[2]

Q2: Can N-ethylglycine always be expected to inhibit peptide aggregation?

A2: Not necessarily. The effect of N-ethylglycine can be context-dependent, influenced by the specific peptide sequence, its concentration, and the experimental conditions. For instance, while N-methylation within a peptide sequence is known to inhibit fibrillation, certain derivatives of sarcosine, like the anionic surfactant sodium lauroyl sarcosinate (SLS), have been shown to induce amyloid fibrillation in proteins such as human serum albumin (HSA) under specific conditions.[3][4]

Q3: How does N-ethylglycine compare to other aggregation inhibitors?

A3: N-ethylglycine acts as a "β-sheet breaker" by introducing a steric hindrance and removing the hydrogen bond donor at the amide position. This is a different mechanism compared to inhibitors that might bind to aggregation-prone regions, stabilize the native state, or interact with fibril ends. Peptide-based inhibitors are a promising class of therapeutics due to their high specificity and biocompatibility.[5][6]

Q4: What are the key kinetic parameters of peptide aggregation affected by N-ethylglycine?

A4: The primary kinetic parameters influenced by N-ethylglycine are the lag time (the initial phase before rapid aggregation) and the fibrillation time or elongation rate. Studies on Aβ(1–40) have shown that N-methylation can lead to a very extensive lag time and a longer fibrillation time, and in some cases, completely block fibrillation under the tested conditions.[1]

Troubleshooting Guide

Issue: Thioflavin T (ThT) assay shows an unexpected increase in fluorescence in the presence of my N-ethylglycine-containing peptide.

  • Possible Cause 1: Intrinsic Fluorescence of the Compound.

    • Troubleshooting Step: Run a control experiment with your N-ethylglycine-containing peptide and ThT in the absence of the aggregating peptide. Some compounds can interfere with the ThT assay, and it's crucial to assess for any background fluorescence.[7][8]

  • Possible Cause 2: N-ethylglycine derivative is inducing aggregation.

    • Troubleshooting Step: As seen with sodium lauroyl sarcosinate, certain modifications of N-ethylglycine can act as surfactants and induce aggregation.[3][4] Confirm the identity and purity of your compound. Consider using orthogonal techniques like Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS) to visually confirm the presence and morphology of aggregates.[7]

Issue: Transmission Electron Microscopy (TEM) results are inconclusive or show amorphous aggregates instead of fibrils.

  • Possible Cause 1: Incomplete Fibrillation.

    • Troubleshooting Step: N-ethylglycine can significantly slow down fibrillation.[1] Your incubation time might be too short. Extend the incubation period and collect samples at multiple time points for TEM analysis.

  • Possible Cause 2: Off-pathway aggregation.

    • Troubleshooting Step: The presence of N-ethylglycine might be redirecting the aggregation pathway towards the formation of non-fibrillar, amorphous aggregates. Characterize these species using techniques like DLS to determine their size distribution. General aggregation processes can lead to either amorphous or highly structured amyloid-like fibrils.[9]

Issue: Dynamic Light Scattering (DLS) data shows a high polydispersity index (PDI).

  • Possible Cause: Heterogeneous mixture of species.

    • Troubleshooting Step: A high PDI suggests a mixture of monomers, oligomers, and larger aggregates. This is expected in an ongoing aggregation process, especially one that is being inhibited. Use DLS to track the change in particle size distribution over time to understand the kinetics of inhibition.

Quantitative Data Summary

The following table summarizes the quantitative effects of N-methylation, a modification chemically similar to N-ethylglycine, on the fibrillation kinetics of the Aβ(1–40) peptide.

Peptide VariantModification PositionLag Time (t_lag) [h]Fibrillation Time (t_fib) [h]Fibrillation Outcome
Wild-Type (WT) None5.5 ± 1.04.8 ± 1.1Fibrillates
N-Me-L Leucine-17135.7 ± 18.519.4 ± 4.0Fibrillates (significantly slower)
N-Me-F Phenylalanine-19No FibrillationNo FibrillationDoes not fibrillate
N-Me-F/L Leucine-17 & Phenylalanine-19No FibrillationNo FibrillationDoes not fibrillate

Data adapted from a study on N-methylated Aβ(1–40) variants. The peptide concentration was 0.125 mg/mL in an aqueous 25 mM sodium phosphate buffered solution (pH 7.4) containing 150 mM NaCl and 0.01%(w/v) NaN₃.[1]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of amyloid fibril formation in real-time.

  • Preparation of Reagents:

    • Prepare a stock solution of the peptide of interest in an appropriate solvent (e.g., DMSO or sterile water) and determine its concentration accurately.

    • Prepare the aggregation buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT) in the aggregation buffer and filter it through a 0.22 µm syringe filter. Store protected from light.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to the aggregation buffer to achieve the desired final concentration.

    • Add the N-ethylglycine-containing compound at various concentrations to the respective wells. Include a control with the peptide alone.

    • Add ThT to each well to a final concentration of approximately 10-25 µM.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with bottom-reading capabilities.

    • Set the temperature to 37°C and program intermittent shaking (e.g., 1 minute of shaking every 10 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (can be several hours to days).[10][11][12]

  • Data Analysis:

    • Plot the fluorescence intensity against time. The resulting curve is typically sigmoidal.

    • The lag time (t_lag) is the time before the rapid increase in fluorescence. The elongation rate can be determined from the slope of the growth phase.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregates formed.

  • Sample Preparation:

    • At desired time points from the aggregation assay, take aliquots of the peptide solutions.

  • Grid Preparation:

    • Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess sample with filter paper.

    • Optionally, wash the grid by briefly placing it on a drop of deionized water and wicking it dry.

  • Negative Staining:

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Wick off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope to observe the morphology of the aggregates (e.g., fibrillar, amorphous, oligomeric).[13]

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in the solution.

  • Sample Preparation:

    • Prepare samples as for the ThT assay. It is crucial that the samples are free of dust and other contaminants. Filter all buffers through a 0.22 µm filter.

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 37°C).

    • Perform measurements at various time points to monitor the change in the size distribution of the peptide aggregates.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light to calculate the hydrodynamic radius and the polydispersity index (PDI) of the particles in the solution.

Visualizations

Aggregation_Inhibition_Mechanism cluster_0 Standard Peptide Aggregation Pathway cluster_1 Inhibition by N-ethylglycine Monomer Unfolded Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Amyloid Fibrils Protofibril->Fibril Maturation NE_Peptide N-ethylglycine Modified Peptide NE_Peptide->Block Disruption of β-sheet formation

Caption: Mechanism of aggregation inhibition by N-ethylglycine.

Experimental_Workflow cluster_workflow Experimental Investigation Workflow Prep Peptide Synthesis & Purification (with/without N-ethylglycine) ThT ThT Assay (Kinetics: t_lag, rate) Prep->ThT DLS DLS Analysis (Oligomer Size Distribution) Prep->DLS TEM TEM Imaging (Aggregate Morphology) Prep->TEM Analysis Data Analysis & Interpretation ThT->Analysis DLS->Analysis TEM->Analysis

Caption: Workflow for studying N-ethylglycine's impact on aggregation.

References

Technical Support Center: Troubleshooting Low Yield in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in peptidomimetic synthesis. The following sections offer structured troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)
Q1: What are the primary upstream causes of low yield in peptidomimetic synthesis?

Low yield is often a symptom of issues that occurred during the solid-phase peptide synthesis (SPPS) process.[1] The primary culprits include:

  • Incomplete Coupling Reactions: The failure to form an amide bond between the growing peptide chain and the incoming amino acid leads to truncated or deletion sequences.[1][2] This is a very common issue, especially with sterically hindered amino acids or complex sequences.[3][4]

  • Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc or Boc) is not completely removed, the elongation of the peptide chain is halted.[1][5][6]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, which physically blocks reactive sites and prevents complete coupling or deprotection.[1][3][4]

  • Side Reactions: A variety of undesired chemical modifications can occur during synthesis, leading to by-products that are difficult to separate and reduce the overall yield of the target molecule.[6][7][8]

  • Steric Hindrance: The bulky nature of certain amino acid side chains or the peptide backbone can physically obstruct the reaction, slowing down both coupling and deprotection steps.[3][9]

Q2: How can I determine if my low yield is due to poor synthesis or issues during cleavage?

A crucial first step is to diagnose whether the problem lies with the on-resin synthesis or the final cleavage and work-up.[2]

  • Perform a Test Cleavage: Before cleaving the entire batch, process a small amount of the peptide-resin (10-20 mg).[2] Analyze the resulting crude product using mass spectrometry (MS).[2] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[2]

  • Analyze Intermediates: If a particularly difficult coupling step is suspected, a small sample of resin can be cleaved and analyzed by MS before proceeding with the synthesis to identify the point of failure.[2]

  • Quantify Resin Loading: You can also determine the loading of the final peptide on the resin by cleaving a known mass of dried resin and quantifying the peptide amount via UV-Vis spectrophotometry.[2]

Q3: Which analytical techniques are most effective for identifying impurities and side products?

A combination of analytical methods is essential for characterizing your crude peptide and identifying the source of low yield.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a crude peptide sample.[10][11] It separates the target peptide from impurities like deletion sequences, truncated sequences, and products of side reactions.[1][12]

  • Mass Spectrometry (MS): MS is the most direct way to identify the components in your crude mixture.[10] It can confirm the mass of your desired product and help identify the masses of major impurities, which can indicate issues like incomplete deprotection or side-chain modifications.[2][5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, helping to identify and characterize unexpected side products or isomers.[13][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific problems leading to low yield.

Guide 1: Incomplete Coupling Reactions

Issue: A positive Kaiser test (blue beads) or other colorimetric test after a coupling step indicates the presence of unreacted free primary amines.[2] This directly leads to deletion sequences and reduced yield.[15]

Troubleshooting Workflow:

G cluster_solutions Solutions for Incomplete Coupling start Low Yield Detected check_coupling Monitor Coupling Reaction (e.g., Kaiser Test) start->check_coupling test_result Kaiser Test Positive? check_coupling->test_result recouple Recouple with Fresh Reagents test_result->recouple Yes continue_synthesis Continue Synthesis test_result->continue_synthesis No (Negative) change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) recouple->change_reagent Still Positive recouple->continue_synthesis Now Negative optimize_cond Optimize Reaction Conditions (Time, Temp, Solvent) change_reagent->optimize_cond address_agg Address Aggregation (Chaotropic salts, Pseudoproline) optimize_cond->address_agg cap_sequence Cap Unreacted Amines (e.g., Acetic Anhydride) address_agg->cap_sequence If all else fails cap_sequence->continue_synthesis

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions:

  • Extend Reaction Times: For difficult or sterically hindered couplings, simply increasing the reaction time from 2 to 24 hours may be sufficient to drive the reaction to completion.[3]

  • Use a More Potent Coupling Reagent: Standard carbodiimides like DCC or EDC may be inefficient for challenging sequences.[3] Switching to a more powerful onium-salt-based reagent is often necessary.[3]

  • Increase Temperature: For difficult couplings, microwave-assisted synthesis or conventional heating can help overcome the activation energy barrier and improve efficiency.[3][4]

  • Change the Solvent: If peptide aggregation is suspected, changing the solvent can disrupt secondary structures. N-methylpyrrolidone (NMP) or mixtures like DMF/DCM are effective alternatives to pure DMF.[3][16]

  • Address Secondary Structures: For sequences prone to forming β-sheets, consider incorporating pseudoproline dipeptides or adding chaotropic salts (like LiCl) to disrupt these structures and improve reagent accessibility.[2][4]

Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids

For sterically hindered couplings, the choice of reagent is critical. Onium-salt reagents are generally preferred.[3]

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
HATU, HCTU Uronium/Aminium SaltVery HighHighly effective, forms reactive OAt/OBt active esters. HATU is often considered superior for many difficult couplings.[3]
COMU Uronium SaltVery HighComparable efficiency to HATU, but with a better safety profile and solubility.[17]
PyBOP, PyAOP Phosphonium SaltHighPowerful coupling reagents, generally associated with lower racemization levels than some uronium salts.[3][18]
DCC, EDC CarbodiimideLow to ModerateOften result in low yields for hindered systems and can lead to racemization without additives like HOBt or Oxyma.[3][18]
Guide 2: Incomplete Deprotection

Issue: Failure to completely remove the Nα-protecting group (Boc or Fmoc) before the next coupling cycle. This leads to the formation of deletion sequences, where one or more amino acids are missing from the final product.[6][19]

Potential Causes & Solutions:

  • Insufficient Reagent Strength/Time: The deprotection conditions may be too mild or the reaction time too short, especially for sterically hindered residues.[5][10]

    • Solution: Increase the reaction time or use stronger deprotection conditions. For Boc deprotection, this could mean increasing the concentration of TFA.[19] For Fmoc, ensure the piperidine solution is fresh.

  • Poor Resin Swelling: If the resin is not properly swelled, reagents cannot efficiently access all the peptide chains.[5]

    • Solution: Ensure the resin is fully swelled in the appropriate solvent before beginning the deprotection step.

  • Steric Hindrance: Bulky side chains near the N-terminus can physically block the protecting group, slowing down its removal.[5]

    • Solution: Extend the deprotection time significantly for residues known to be difficult, such as those adjacent to a proline or other bulky groups.[5]

  • Reagent Quality: Old or degraded reagents can be a major cause of incomplete reactions.[10]

    • Solution: Always use fresh, high-quality reagents. For example, TFA can absorb water, reducing its effective acidity, and piperidine can degrade over time.[5]

G cluster_causes Potential Causes for Incomplete Deprotection cluster_solutions Corrective Actions start Deletion Sequence Detected in MS cause1 Insufficient Deprotection Time start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Resin Swelling start->cause3 cause4 Degraded Reagents start->cause4 sol1 Increase Reaction Time / Reagent Concentration cause1->sol1 cause2->sol1 sol4 Perform Double Deprotection Step cause2->sol4 sol3 Ensure Proper Resin Swelling cause3->sol3 sol2 Use Fresh Deprotection Reagents cause4->sol2

Caption: Common causes and solutions for incomplete deprotection.

Guide 3: Common Side Reactions

Issue: Unwanted chemical modifications reduce the yield of the desired peptide and complicate purification.[7][8]

G cluster_reactions Common Side Reactions peptide Growing Peptide Chain racemization Racemization (Loss of stereochemistry) peptide->racemization Strong base or over-activation aspartimide Aspartimide Formation (Leads to Asp and iso-Asp products) peptide->aspartimide Base-mediated, esp. Asp-Gly/Ser oxidation Oxidation (e.g., Met, Cys, Trp residues) peptide->oxidation Air exposure, during cleavage alkylation Alkylation (e.g., Trp modification by scavengers) peptide->alkylation During TFA cleavage

Caption: Common side reactions in peptidomimetic synthesis.

Mitigation Strategies:

  • Racemization: This is a concern when activating amino acids.[20]

    • Solution: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3] Use the weakest base necessary for the reaction, such as N-methylmorpholine (NMM) instead of DIPEA.[3]

  • Aspartimide Formation: This is a common side reaction involving aspartic acid, especially in sequences like Asp-Gly or Asp-Ser.[7][17]

    • Solution: Use protecting groups on the Asp side chain that hinder the cyclization, or use coupling conditions that minimize base exposure.[17]

  • Oxidation: Methionine, Cysteine, and Tryptophan are susceptible to oxidation.[7]

    • Solution: Perform synthesis under an inert atmosphere (e.g., Argon or Nitrogen). During cleavage, use scavenger cocktails containing reagents like 1,2-ethanedithiol (EDT) to protect susceptible residues.[5]

Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling

This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[2]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Small sample of peptide-resin (a few beads).

Procedure:

  • Take a small sample of the resin (~5-10 mg) after the coupling step and wash it thoroughly with DMF.

  • Place the resin beads in a small glass test tube.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue, indicating the presence of free primary amines.[2]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Standard TFA Cleavage and Peptide Precipitation

This protocol describes a general method for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Dried peptide-resin.

  • Cleavage Cocktail: Typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may vary depending on the amino acids present (e.g., adding EDT for Cys-containing peptides).[5]

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Place a known quantity of dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation. For difficult deprotections, this time may need to be extended.[21]

  • Filter the cleavage mixture to separate it from the resin beads.

  • Precipitate the peptide by adding the filtered cleavage mixture dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the cocktail).[2]

  • Centrifuge the mixture to pellet the precipitated peptide.[2]

  • Decant the ether, wash the peptide pellet with more cold ether to remove scavengers and dissolved protecting groups, and repeat the centrifugation.[2]

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

References

Technical Support Center: Stability of N-Ethylglycine Containing Peptides in TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-ethylglycine containing peptides when exposed to trifluoroacetic acid (TFA). TFA is commonly used for cleavage and deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Are peptides containing N-ethylglycine stable during standard TFA cleavage?

A1: Peptides containing N-alkylated amino acids, including N-ethylglycine, have been shown to be susceptible to hydrolysis under standard TFA cleavage conditions.[1] This instability can lead to fragmentation of the peptide backbone.

Q2: What is the mechanism of degradation for N-ethylglycine peptides in TFA?

A2: The degradation is proposed to occur through the formation of an oxazolone-like intermediate.[1] This intermediate is susceptible to hydrolysis, resulting in cleavage of the peptide bond C-terminal to the N-ethylglycine residue.

Q3: How can I detect the degradation of my N-ethylglycine containing peptide?

A3: Degradation can be detected by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2] You would typically observe the appearance of new peaks corresponding to the cleaved peptide fragments.

Q4: Can the choice of scavengers in the TFA cleavage cocktail affect the stability of N-ethylglycine peptides?

A4: While scavengers are primarily added to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine, their impact on the hydrolysis of N-ethylglycine residues is not well-documented in readily available literature.[3][4] However, the composition of the cleavage cocktail, including the concentration of water, can influence the extent of hydrolysis.

Q5: Are there alternative cleavage methods that are milder for N-ethylglycine containing peptides?

A5: While standard TFA cleavage is widely used, exploring milder cleavage cocktails with reduced TFA concentration or alternative cleavage strategies might be beneficial for sensitive peptides. However, specific protocols for N-ethylglycine containing peptides would require optimization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a purified N-ethylglycine peptide. Peptide degradation during TFA cleavage.1. Re-analyze the crude peptide pre-purification to confirm if the impurities were generated during cleavage. 2. Perform a time-course study of the TFA cleavage to monitor the formation of degradation products over time. 3. Consider optimizing the cleavage conditions (see below).
Low yield of the full-length N-ethylglycine peptide. Significant hydrolysis of the peptide backbone at the N-ethylglycine residue during TFA cleavage.1. Minimize the duration of TFA exposure to the shortest time necessary for complete deprotection and cleavage. 2. Perform the cleavage at a lower temperature (e.g., 4°C) to potentially slow down the rate of hydrolysis. 3. Reduce the water content in the TFA cleavage cocktail, as water is a reactant in the hydrolysis. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Consider reducing the water percentage, but be aware this may affect the removal of some protecting groups.
Difficulty in purifying the target peptide due to co-eluting impurities. The degradation products are structurally similar to the parent peptide.1. Optimize the HPLC purification gradient to achieve better separation. 2. If degradation is confirmed, focus on optimizing the cleavage step to minimize impurity formation.

Quantitative Data on Peptide Stability

Specific quantitative data on the rate of hydrolysis for N-ethylglycine containing peptides under various TFA conditions is not extensively available in the literature. However, based on studies of N-alkylated peptides, the stability is known to be compromised. The following table provides a conceptual framework for the type of data researchers should aim to generate when optimizing their cleavage protocols.

TFA Concentration (%) Temperature (°C) Time (hours) Scavenger Cocktail Observed Degradation (%) Reference
95Room Temperature295% TFA, 2.5% H₂O, 2.5% TISHigh (Qualitative)[1]
954295% TFA, 2.5% H₂O, 2.5% TISExpected to be lower-
90Room Temperature290% TFA, 5% H₂O, 5% TISVariable-
95Room Temperature0.595% TFA, 2.5% H₂O, 2.5% TISExpected to be lower-

Note: The percentages of degradation are illustrative and will be sequence-dependent. Researchers should perform their own stability studies.

Experimental Protocols

Protocol 1: Assessing the Stability of N-Ethylglycine Peptides in TFA

Objective: To determine the extent of degradation of an N-ethylglycine containing peptide under standard TFA cleavage conditions.

Materials:

  • Lyophilized crude peptide containing N-ethylglycine.

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cold diethyl ether.

  • Centrifuge.

  • HPLC system with a C18 column.

  • LC-MS system.

Methodology:

  • Dissolve a known amount of the crude peptide in the TFA cleavage cocktail at a standard concentration (e.g., 10 mg/mL).

  • Incubate the solution at room temperature.

  • At various time points (e.g., 0.5, 1, 2, 4, and 8 hours), take an aliquot of the reaction mixture.

  • Precipitate the peptide from the aliquot by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and allow the peptide pellet to air dry briefly.

  • Re-dissolve the peptide in a suitable solvent for HPLC/LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the samples by RP-HPLC, monitoring the peak area of the full-length peptide and any new peaks corresponding to degradation products.

  • Confirm the identity of the degradation products by LC-MS.

  • Plot the percentage of the remaining full-length peptide against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis start Dissolve Peptide in TFA Cocktail incubate Incubate at Room Temperature start->incubate aliquot Take Aliquots at Time Points incubate->aliquot precipitate Precipitate with Cold Ether aliquot->precipitate pellet Centrifuge to Pellet Peptide precipitate->pellet dry Air Dry Pellet pellet->dry dissolve Re-dissolve for Analysis dry->dissolve hplc RP-HPLC Analysis dissolve->hplc lcms LC-MS Analysis dissolve->lcms data Plot Degradation Kinetics hplc->data lcms->data

Caption: Experimental workflow for assessing peptide stability in TFA.

degradation_pathway Peptide R1-CO-N(Et)-CH2-CO-NH-R2 Intermediate Oxazolone-like Intermediate Peptide->Intermediate TFA Fragment1 R1-CO-N(Et)-CH2-COOH Intermediate->Fragment1 + H2O (Hydrolysis) Fragment2 H2N-R2 Intermediate->Fragment2 + H2O (Hydrolysis)

Caption: Proposed degradation pathway of N-ethylglycine peptides in TFA.

References

Validation & Comparative

A Comparative Analysis of N-ethylglycine Incorporation Methods for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of N-ethylglycine into peptides offers a valuable tool for modulating therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. This guide provides a comparative analysis of the primary methods for N-ethylglycine incorporation, offering a quantitative and qualitative overview to inform methodology selection.

This comparison focuses on four key methods: the submonomer method, on-resin reductive amination, the Ugi multicomponent reaction, and standard solid-phase peptide synthesis (SPPS) using pre-synthesized Boc- or Fmoc-protected N-ethylglycine. Each method presents a unique set of advantages and disadvantages in terms of yield, versatility, and experimental complexity.

Quantitative Yield Analysis

The following table summarizes the typical yields associated with each N-ethylglycine incorporation method. It is important to note that yields can vary significantly based on the specific peptide sequence, resin, and reaction conditions. The data presented here are representative values collated from various studies and should be considered as a general guide.

MethodTypical Per-Step Coupling YieldOverall Peptide Yield (for a 10-mer peptide)Key Considerations
Submonomer Method >95%HighEfficient for creating peptoids and peptide-peptoid hybrids.[1][2] Requires a two-step monomer addition cycle.
On-Resin Reductive Amination Nearly Quantitative for aliphatic aldehydesHighExcellent for N-alkylation of a primary amine on the resin.[3] Yield can be lower for sterically hindered aldehydes.
Ugi Multicomponent Reaction 13% - 77% (overall reaction yield)Low to HighA one-pot reaction that offers high diversity but can have variable and sometimes low yields.[4][5]
Standard SPPS (Boc/Fmoc) >99%HighUtilizes pre-synthesized N-ethylglycine monomers.[6][7] High coupling efficiency per step leads to high overall yields for longer peptides.

Methodological Comparison

Each method follows a distinct experimental workflow for the incorporation of the N-ethyl moiety. The choice of method will depend on the specific research goals, available starting materials, and desired scale of synthesis.

Submonomer Method

The submonomer method is a cornerstone of peptoid (oligo-N-substituted glycines) synthesis and is highly efficient for incorporating N-ethylglycine.[1][2] This two-step process involves an acylation step with a haloacetic acid followed by a nucleophilic displacement with ethylamine.

Experimental Workflow:

Submonomer_Workflow Resin Resin-NH2 Acylation Acylation (Bromoacetic acid, DIC) Resin->Acylation 1. Bromoacetylated Resin-NH-CO-CH2Br Acylation->Bromoacetylated Displacement Nucleophilic Displacement (Ethylamine) Bromoacetylated->Displacement 2. Incorporated Resin-NH-CO-CH2-NH-CH2CH3 Displacement->Incorporated Elongation Further chain elongation Incorporated->Elongation Repeat cycle

Submonomer method workflow.

Detailed Experimental Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected amine on the resin, treat with 20% piperidine in DMF twice for 10 minutes each to expose the free amine. Wash the resin thoroughly with DMF.

  • Acylation: To the resin-bound amine, add a solution of bromoacetic acid (5-10 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (5-10 equivalents) in DMF. Allow the reaction to proceed for 30-60 minutes at room temperature. Wash the resin with DMF.

  • Nucleophilic Displacement: Add a solution of ethylamine (20-40 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP) to the bromoacetylated resin. The reaction is typically complete within 1-2 hours at room temperature. Wash the resin with DMF to remove excess amine.

  • Chain Elongation: The resulting secondary amine is ready for the next acylation step to continue the peptide chain elongation.

On-Resin Reductive Amination

On-resin reductive amination is a versatile method for introducing N-alkyl groups, including the N-ethyl group, to a primary amine on the solid support.[3] This method involves the formation of an imine intermediate by reacting the amine with an aldehyde (acetaldehyde for N-ethylation), followed by reduction to the secondary amine.

Experimental Workflow:

Reductive_Amination_Workflow Resin Resin-NH2 Imine_Formation Imine Formation (Acetaldehyde) Resin->Imine_Formation 1. Imine_Intermediate Resin-N=CH-CH3 Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH(OAc)3 or NaBH3CN) Imine_Intermediate->Reduction 2. Incorporated Resin-NH-CH2CH3 Reduction->Incorporated Coupling Next Amino Acid Coupling Incorporated->Coupling

On-resin reductive amination workflow.

Detailed Experimental Protocol:

  • Resin Preparation: Start with a resin displaying a primary amine. If the amine is protected (e.g., with Fmoc), deprotect as described previously.

  • Imine Formation: Swell the resin in a suitable solvent such as 1% acetic acid in DMF. Add acetaldehyde (10-20 equivalents) and allow the mixture to react for 1-2 hours at room temperature to form the imine.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (5-10 equivalents) to the reaction mixture. The reduction is typically carried out for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts. The resin now has the N-ethylated amine ready for the next coupling step.

Ugi Multicomponent Reaction

The Ugi reaction is a one-pot, four-component reaction that can be utilized to generate diverse peptide-like structures, including those containing N-ethylglycine.[4][5] This reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide. To incorporate N-ethylglycine, ethylamine can be used as the amine component and a protected amino acid as the carboxylic acid component.

Experimental Workflow:

Ugi_Workflow cluster_reactants Reactants Amine Ethylamine One_Pot One-Pot Reaction Amine->One_Pot Aldehyde Aldehyde Aldehyde->One_Pot Carboxylic_Acid Fmoc-AA-OH Carboxylic_Acid->One_Pot Isocyanide Isocyanide Isocyanide->One_Pot Product Peptide-peptoid Hybrid with N-ethylglycine moiety One_Pot->Product

Ugi multicomponent reaction scheme.

Detailed Experimental Protocol:

  • Reactant Preparation: In a suitable solvent, typically methanol or trifluoroethanol, combine the aldehyde (1 equivalent), the carboxylic acid component (e.g., an Fmoc-protected amino acid, 1 equivalent), and ethylamine (1 equivalent).

  • Reaction Initiation: Stir the mixture for a short period (e.g., 10-30 minutes) at room temperature to allow for the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide component (1 equivalent) to the reaction mixture.

  • Reaction Completion: The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by chromatography to isolate the desired peptide-peptoid hybrid containing the N-ethylglycine residue.

Standard Solid-Phase Peptide Synthesis (SPPS)

The most straightforward method for incorporating N-ethylglycine is to use a pre-synthesized and protected monomer, such as Fmoc-N-ethylglycine-OH or Boc-N-ethylglycine-OH, in a standard SPPS protocol.[6][7] This approach benefits from the high efficiency of modern peptide synthesis.

Experimental Workflow:

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin-NH2 Deprotection Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Free_Amine Resin-NH2 Deprotection->Free_Amine Coupling Coupling (Fmoc-N-ethylglycine-OH, Coupling Reagents) Free_Amine->Coupling Incorporated Resin-NH-CO-CH(N-ethyl)-... Coupling->Incorporated Repeat Repeat Cycle Incorporated->Repeat

Standard SPPS workflow for N-ethylglycine incorporation.

Detailed Experimental Protocol (Fmoc-SPPS):

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-N-ethylglycine-OH (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[8] Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents. A Kaiser test can be performed to confirm the completion of the coupling.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Concluding Remarks

The selection of an appropriate method for N-ethylglycine incorporation is a critical decision in peptide design and synthesis.

  • For the synthesis of peptoids or peptide-peptoid hybrids where multiple N-substituted glycines are desired, the submonomer method offers high efficiency and flexibility.

  • On-resin reductive amination is a powerful tool for the selective N-alkylation of a specific primary amine within a peptide sequence.

  • The Ugi reaction provides a rapid route to diverse and complex structures in a single step, though yields can be unpredictable.

  • For routine incorporation of single or few N-ethylglycine residues into a peptide, standard SPPS using pre-made Fmoc- or Boc-N-ethylglycine-OH is often the most reliable and highest-yielding approach, leveraging well-established and optimized protocols.

Ultimately, the optimal choice will depend on the specific synthetic goal, the complexity of the target peptide, and the resources available to the researcher.

References

Navigating the Mobile Phase Maze: A Comparative Guide to Modifiers in Peptide HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for optimal peptide separation and detection, the choice of a mobile phase modifier in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a critical decision. This guide provides a comprehensive comparison of commonly used mobile phase additives, offering insights into their performance characteristics. While this guide focuses on established modifiers, it also addresses the potential utility of novel compounds like tert-Butyl 2-(ethylamino)acetate, for which publicly available data is currently limited.

The ideal mobile phase modifier for peptide analysis should enhance chromatographic resolution, improve peak shape, and be compatible with mass spectrometry by being volatile and not causing significant ion suppression. The most frequently employed modifiers are trifluoroacetic acid (TFA), formic acid (FA), and acetic acid. Difluoroacetic acid (DFA) has also emerged as a viable alternative.

Performance Comparison of Common Mobile Phase Modifiers

The selection of a mobile phase additive involves a trade-off between chromatographic performance (peak sharpness and separation) and mass spectrometry sensitivity. TFA is known for its excellent ion-pairing capabilities, which lead to sharp peaks and good resolution. However, it is also a strong ion-suppressing agent in the MS source, which can significantly reduce signal intensity.[1][2] Formic acid, on the other hand, is MS-friendly and results in good signal intensity but may lead to broader peaks and poorer resolution compared to TFA.[3] Acetic acid offers an alternative to formic acid and has been shown to improve MS signal for some peptides.[4]

Difluoroacetic acid (DFA) has been presented as a compromise, offering better chromatographic performance than formic acid and less ion suppression than TFA.[3][5][6] The choice of modifier can also influence the retention time and selectivity of the separation.[6]

For a clear comparison, the following table summarizes the key performance characteristics of these common modifiers.

Mobile Phase ModifierTypical ConcentrationChromatographic PerformanceMS Signal IntensityKey AdvantagesKey Disadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shape and resolutionStrong suppressionSuperior chromatographySignificant ion suppression
Formic Acid (FA) 0.1%Moderate peak shape and resolutionGoodMS-friendly, volatileCan lead to broader peaks
Acetic Acid 0.1% - 0.5%Moderate peak shape and resolutionGood, can be better than FA for some peptidesMS-friendly, can enhance signalSimilar chromatographic limitations to FA
Difluoroacetic Acid (DFA) 0.1%Good peak shape and resolutionModerate suppressionA good compromise between TFA and FAStill causes some ion suppression

The Case of this compound: A Theoretical Perspective

There is currently no published experimental data on the use of this compound as a mobile phase modifier for peptide HPLC-MS analysis. However, based on its chemical structure, we can infer its potential behavior.

This compound contains a secondary amine and a bulky, hydrophobic tert-butyl ester group. The amine functionality could potentially act as a cationic ion-pairing agent for acidic peptides. Its volatility would be a critical factor for MS compatibility, and while the tert-butyl group suggests it might be sufficiently volatile, this would need experimental verification. The hydrophobicity of the molecule could influence its interaction with the stationary phase and the peptides, potentially altering selectivity compared to more common modifiers.

Given the lack of empirical data, its performance in terms of chromatographic enhancement and MS signal response remains speculative. Researchers interested in exploring novel mobile phase modifiers would need to conduct systematic studies to evaluate its efficacy and compare it against established agents.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to achieving reliable results in HPLC-MS analysis. Below are representative protocols for peptide analysis using common mobile phase modifiers.

General HPLC-MS Setup for Peptide Analysis
  • HPLC System: A high-performance liquid chromatography system capable of binary or quaternary gradients.

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% modifier (TFA, FA, or DFA) in water.

  • Mobile Phase B: 0.1% modifier (TFA, FA, or DFA) in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for peptides.

Protocol 1: High-Resolution Separation with TFA
  • Prepare Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade water.

  • Prepare Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade acetonitrile.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject the peptide sample.

  • Run a linear gradient from 5% to 40% Mobile Phase B over 45 minutes.

  • Follow with a wash step at high organic concentration and a re-equilibration step.

  • Acquire data on the mass spectrometer in positive ion mode.

Protocol 2: High-Sensitivity Analysis with Formic Acid
  • Prepare Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water.

  • Prepare Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

  • Follow the same equilibration, injection, gradient, and data acquisition steps as in Protocol 1.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting a mobile phase modifier, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplcms HPLC-MS Analysis cluster_analysis Data Analysis Sample Peptide Sample HPLC HPLC Separation (Gradient Elution) Sample->HPLC MP_A Mobile Phase A (Aqueous + Modifier) MP_A->HPLC MP_B Mobile Phase B (Organic + Modifier) MP_B->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Eluent Data Data Acquisition MS->Data Chromatogram Chromatogram Review Data->Chromatogram Spectra Mass Spectra Analysis Data->Spectra Results Results Interpretation Chromatogram->Results Spectra->Results

Caption: A typical experimental workflow for HPLC-MS analysis of peptides.

Modifier_Selection_Logic Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal TFA Use TFA (0.1%) Goal->TFA Max Resolution FA Use Formic Acid (0.1%) Goal->FA Max Sensitivity DFA Consider DFA (0.1%) Goal->DFA Balanced Performance End End: Optimized Method TFA->End FA->End DFA->End

Caption: Decision logic for selecting a mobile phase modifier in peptide analysis.

References

Characterizing N-ethylglycine Peptides: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of N-ethylglycine (sarcosine-containing) peptides is crucial for understanding their structure, function, and therapeutic potential. This guide provides an objective comparison of mass spectrometry with alternative spectroscopic methods—Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive analysis of these modified peptides, supported by experimental data and detailed protocols.

N-ethylglycine, a simple N-alkylated amino acid, can significantly influence the conformation and biological activity of peptides. Its incorporation can enhance proteolytic stability and modulate receptor binding affinity. Accurate characterization is therefore paramount. While mass spectrometry (MS) excels at providing primary sequence and modification information, CD and FTIR spectroscopy offer valuable insights into the secondary structure of these peptides in solution.

Unraveling the Sequence: Mass Spectrometry

Mass spectrometry is an indispensable tool for the primary structure determination of N-ethylglycine peptides. It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), yields fragmentation patterns that elucidate the amino acid sequence.

Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique. In N-ethylglycine containing peptides, the fragmentation pattern can be influenced by the presence of the N-ethyl group. While detailed fragmentation studies on a wide range of N-ethylglycine peptides are limited, studies on similar N-alkylated peptides suggest that the peptide bond involving the N-alkylated residue can be labile under certain conditions, such as during sample preparation with trifluoroacetic acid (TFA)[1].

A key advantage of MS is its high sensitivity and specificity, allowing for the analysis of complex mixtures and the identification of post-translational modifications. Quantitative proteomics approaches, such as label-free quantification or stable isotope labeling, can be employed to determine the relative or absolute abundance of N-ethylglycine peptides in a sample[2].

Experimental Protocol: LC-MS/MS Analysis of N-ethylglycine Peptides

This protocol outlines a general procedure for the characterization of N-ethylglycine peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Synthesized N-ethylglycine peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Peptides are dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

2. LC-MS/MS System:

  • A nano-flow or micro-flow HPLC system is coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Column: A C18 reversed-phase column is commonly used for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used.

  • MS1 Scan: A full scan is acquired to detect the precursor ions of the N-ethylglycine peptides.

  • MS/MS Scan (Data-Dependent Acquisition): The most intense precursor ions are selected for fragmentation by CID or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: The resulting MS/MS spectra are analyzed to determine the amino acid sequence of the peptides.

cluster_workflow LC-MS/MS Workflow for N-ethylglycine Peptide Characterization sample N-ethylglycine Peptide Sample hplc RP-HPLC Separation sample->hplc Injection esi Electrospray Ionization hplc->esi Elution ms1 MS1 Scan (Precursor Ions) esi->ms1 Ion Transfer dda Data-Dependent Selection ms1->dda Top N Ions ms2 MS/MS Fragmentation (CID/HCD) dda->ms2 Isolation & Fragmentation analysis Data Analysis (Sequencing) ms2->analysis Fragment Ion Spectra

LC-MS/MS workflow for N-ethylglycine peptide characterization.

Assessing Conformation: Spectroscopic Alternatives

While mass spectrometry provides linear sequence information, it does not typically reveal the three-dimensional structure of peptides in solution. For this, spectroscopic techniques like Circular Dichroism and FTIR are invaluable.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils[3][4][5].

The incorporation of N-ethylglycine can influence the conformational preferences of a peptide, which can be monitored by changes in its CD spectrum. By comparing the CD spectrum of an N-ethylglycine-containing peptide to that of its unmodified counterpart, researchers can gain insights into the structural impact of this modification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum of a peptide is particularly sensitive to its secondary structure[6][7][8][9][10]. Different secondary structural elements give rise to characteristic absorption frequencies within this region. FTIR can be used to analyze peptides in various environments, including in solution and in the solid state[6].

Performance Comparison: MS vs. Spectroscopic Methods

FeatureMass SpectrometryCircular Dichroism (CD)Fourier-Transform Infrared (FTIR)
Primary Information Amino acid sequence, molecular weight, modificationsSecondary structure content (α-helix, β-sheet, etc.)Secondary structure content and hydrogen bonding
Sensitivity High (femtomole to attomole range)Moderate (micromolar to nanomolar range)Moderate to low (micromolar to millimolar range)
Sample Requirement Small (nanograms to micrograms)Moderate (micrograms to milligrams)Moderate to high (micrograms to milligrams)
Structural Insight Primary structureSecondary structure in solutionSecondary structure in various states
Throughput High (with automation)ModerateModerate
Mixture Analysis ExcellentLimited (requires pure sample)Limited (requires pure sample)

Experimental Protocols for Spectroscopic Analysis

Circular Dichroism (CD) Spectroscopy Protocol

1. Sample Preparation:

  • Peptides must be of high purity (>95%).

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • The final peptide concentration for CD measurements is typically in the range of 0.1-1 mg/mL.

2. CD Spectrometer:

  • Use a calibrated CD spectrometer.

  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

3. Data Acquisition:

  • Record CD spectra in the far-UV region (typically 190-260 nm).

  • Acquire spectra at a controlled temperature.

  • Subtract the spectrum of the buffer from the sample spectrum.

4. Data Analysis:

  • Convert the raw data to mean residue ellipticity.

  • Use deconvolution algorithms to estimate the percentage of different secondary structures.

cluster_workflow CD Spectroscopy Workflow for Peptide Secondary Structure sample Purified Peptide in Buffer spectrometer CD Spectrometer sample->spectrometer acquisition Data Acquisition (190-260 nm) spectrometer->acquisition processing Buffer Subtraction & Conversion to MRE acquisition->processing analysis Secondary Structure Estimation processing->analysis

CD spectroscopy workflow for peptide secondary structure analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation:

  • Peptides can be analyzed in solution (e.g., in D₂O to avoid interference from water's H-O-H bending vibration in the amide I region) or as a dry film.

  • For solution measurements, the peptide concentration is typically in the mg/mL range.

2. FTIR Spectrometer:

  • Use an FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).

  • For solution measurements, use a transmission cell with a short path length (e.g., CaF₂ windows).

3. Data Acquisition:

  • Record the FTIR spectrum in the mid-infrared region (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the solvent or empty cell.

  • Subtract the background spectrum from the sample spectrum.

4. Data Analysis:

  • Focus on the amide I region (1600-1700 cm⁻¹).

  • Use deconvolution and curve-fitting methods to resolve overlapping bands and assign them to different secondary structures.

Conclusion

The characterization of N-ethylglycine peptides requires a multi-faceted approach. Mass spectrometry is the gold standard for determining the primary sequence and identifying any modifications with high sensitivity and specificity. However, to gain a comprehensive understanding of the peptide's structure and potential function, it is essential to complement mass spectrometry data with insights into its secondary structure provided by spectroscopic techniques like Circular Dichroism and FTIR. The choice of technique will depend on the specific research question, the amount of sample available, and the desired level of structural detail. By integrating these powerful analytical tools, researchers can effectively characterize N-ethylglycine peptides and unlock their full potential in various scientific and therapeutic applications.

References

Confirming N-ethylglycine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and other complex molecules, rigorous analytical validation is paramount. The intentional incorporation of non-standard amino acids, such as N-ethylglycine, necessitates robust methods to confirm its presence and exact location within the target molecule. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for this purpose, supported by experimental protocols and data.

Performance Comparison: NMR vs. Alternatives

The choice of analytical technique for confirming N-ethylglycine incorporation depends on a variety of factors including the complexity of the molecule, the required level of structural detail, and the available instrumentation. While Mass Spectrometry (MS) and Edman Degradation are powerful tools for peptide and protein analysis, NMR spectroscopy offers unique advantages in providing detailed atomic-level structural information in a non-destructive and quantitative manner.

FeatureNMR SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the mass-to-charge ratio of ionized molecules and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.
Information Provided Detailed 3D structure, connectivity of atoms, quantitation.Molecular weight, elemental composition, and sequence information through fragmentation.N-terminal amino acid sequence.
Confirmation of N-ethylglycine Direct observation of unique signals for the ethyl group and the glycine backbone, and their correlations to neighboring residues.A mass shift of +28.03 Da compared to a standard glycine residue. Fragmentation patterns can pinpoint the location.Fails at the N-alkylated glycine residue as it lacks the necessary proton for the derivatization reaction.
Sample Requirements Higher concentration (micromolar to millimolar range).High sensitivity, requiring only picomolar to femtomolar amounts.Picomolar amounts.
Quantitative Analysis Inherently quantitative, allowing for determination of incorporation efficiency.Can be quantitative with the use of internal standards.Primarily qualitative for sequencing.
Limitations Lower sensitivity compared to MS, complex spectra for large molecules.Can be destructive, isomerization can be difficult to distinguish.Limited to ~30-50 residues, fails with N-terminal modifications.

Experimental Protocols

NMR Spectroscopy for N-ethylglycine Confirmation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unequivocally confirm the incorporation of N-ethylglycine.

Sample Preparation: The purified peptide or molecule is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-5 mM. A known concentration of an internal standard (e.g., DSS or TMSP) is added for chemical shift referencing and quantitation.

1D ¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides the initial overview of the molecule. For an incorporated N-ethylglycine residue, the following characteristic signals are expected:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

  • A singlet for the α-protons (-CH₂-) of the glycine backbone.

The integration of these signals can be used to confirm the stoichiometry of the N-ethylglycine moiety relative to other residues in the molecule.

2D NMR Spectroscopy: To confirm the connectivity and exact location of the N-ethylglycine residue, a suite of 2D NMR experiments is utilized.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. For N-ethylglycine, a cross-peak between the methyl triplet and the methylene quartet of the ethyl group will be observed, confirming their direct connection.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will show correlations between the ethyl protons and their corresponding carbons, as well as the glycine α-protons and the α-carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Crucially, HMBC can show a correlation from the ethyl group protons to the α-carbon of the glycine backbone, and from the glycine α-protons to the carbonyl carbon of the preceding amino acid, thus confirming the precise location of the N-ethylglycine residue within the sequence.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. NOESY/ROESY cross-peaks between the N-ethylglycine protons and protons of neighboring residues provide definitive evidence for its position in the folded structure of the molecule.

Alternative Methodologies

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent, often with a matrix for MALDI or in a volatile buffer for ESI.

  • Intact Mass Analysis: The molecular weight of the intact molecule is determined. The incorporation of an N-ethylglycine in place of a glycine will result in a mass increase of 28.03 Da.

  • Tandem MS (MS/MS): The parent ion is isolated and fragmented. Analysis of the fragment ions (b- and y-ions for peptides) allows for the determination of the amino acid sequence and the location of the modification. A gap of 101.05 Da in the b-ion or y-ion series would indicate the presence of N-ethylglycine.

Edman Degradation:

  • Reaction: The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid.

  • Cleavage: The labeled amino acid is selectively cleaved from the peptide chain.

  • Identification: The cleaved amino acid derivative is identified by chromatography.

  • Limitation: This method is not suitable for confirming internal N-ethylglycine incorporation and will stop at an N-terminal N-ethylglycine residue because the secondary amine cannot react with PITC in the same way as a primary amine.[1][2]

Visualization of Workflows and Logic

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow cluster_edman Edman Degradation Workflow nmr_prep Sample Preparation (0.5-5 mM in deuterated solvent) nmr_1d 1D ¹H NMR (Initial Signal Identification) nmr_prep->nmr_1d nmr_2d 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_analysis Data Analysis (Structure Confirmation & Quantitation) nmr_2d->nmr_analysis ms_prep Sample Preparation (Dilution in appropriate solvent) ms_intact Intact Mass Analysis (Confirm Molecular Weight) ms_prep->ms_intact ms_msms Tandem MS (MS/MS) (Fragmentation for Sequencing) ms_intact->ms_msms ms_analysis Data Analysis (Confirm Incorporation & Location) ms_msms->ms_analysis edman_react Reaction with PITC edman_cleave Cleavage of N-terminal residue edman_react->edman_cleave edman_identify Identification via Chromatography edman_cleave->edman_identify edman_limitation Limitation: Fails at N-alkylated residues edman_identify->edman_limitation logical_confirmation cluster_nmr_logic NMR Confirmation Logic nmr_signals Observe characteristic ¹H and ¹³C signals for N-ethylglycine nmr_cosy COSY cross-peak confirms Et group connectivity nmr_signals->nmr_cosy nmr_hmbc HMBC correlations link Et group to glycine backbone and peptide chain nmr_cosy->nmr_hmbc nmr_noesy NOESY/ROESY cross-peaks to adjacent residues confirm sequence position nmr_hmbc->nmr_noesy nmr_conclusion Unambiguous Confirmation of Incorporation and Location nmr_noesy->nmr_conclusion

References

A Comparative Guide to the Validation of Peptides Containing N-ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-native amino acids, such as N-ethylglycine, into peptide sequences offers a powerful strategy to enhance therapeutic properties, including enzymatic stability and cell permeability. However, the presence of these modifications necessitates robust analytical methods to ensure the correct sequence and purity of the final product. This guide provides an objective comparison of the three primary analytical techniques for validating peptide sequences containing N-ethylglycine: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Use Sequence verification, molecular weight determinationPurity assessment, quantificationStructural elucidation, sequence confirmationN-terminal sequence determination
Sensitivity High (femtomole to attomole)Moderate (picomole to nanomole)[1]Low (micromole to millimole)High (picomole)[2]
Throughput HighHighLowLow
Information Provided Molecular weight, fragmentation pattern, sequenceRetention time, purity profile, quantity3D structure, connectivity, sequenceN-terminal amino acid sequence[2]
Key Advantage for N-ethylglycine Peptides Direct observation of mass modificationSeparation of isomers and impuritiesUnambiguous identification of N-alkylationConfirmatory N-terminal sequencing
Key Limitation for N-ethylglycine Peptides Complex fragmentation patternsCo-elution of similar speciesRequires larger sample amountsSlower, requires specific standards for modified residues

In-Depth Analysis and Experimental Protocols

Mass Spectrometry (MS): The Gold Standard for Sequence Verification

Mass spectrometry is an indispensable tool for peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis.[3][4] For peptides containing N-ethylglycine, MS can readily confirm the incorporation of the modification by the corresponding mass shift.

Experimental Protocol: LC-MS/MS for N-ethylglycine Peptide Sequencing

  • Sample Preparation:

    • Dissolve the peptide in a solution of 50% acetonitrile and 0.1% formic acid in water.[4]

    • Ensure the sample is free of non-volatile salts (e.g., NaCl, K2HPO4) and detergents, which can interfere with ionization.[1][4]

  • Liquid Chromatography (LC) Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • A shallow gradient is often optimal for resolving peptide isoforms.

  • Mass Spectrometry (MS) Analysis:

    • Ionize the peptides using electrospray ionization (ESI).

    • Acquire full scan MS spectra to determine the precursor ion (M+H)+ mass.

    • Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire tandem mass spectra (MS/MS) of the fragment ions.

  • Data Analysis:

    • The N-ethyl group on the glycine residue will result in a mass shift of +28.03 Da compared to a standard glycine residue.

    • Fragmentation of N-substituted glycine-containing peptides (peptoids) is similar to that of regular peptides, producing b- and y-type ions. However, the fragmentation can be more complex to interpret.

    • The presence of a basic residue next to glycine can suppress fragmentation.[5]

    • Specialized software or manual interpretation is required to deduce the sequence from the MS/MS spectrum. The use of peptide mass spectral libraries can aid in identification, though specific libraries for N-ethylglycine peptides are not widely available.[2]

Logical Workflow for MS-based Validation

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesized Peptide (containing N-ethylglycine) Dissolution Dissolve in ACN/H2O/Formic Acid Peptide_Synthesis->Dissolution Desalting Desalting (if necessary) Dissolution->Desalting LC LC Separation (C18 column) Desalting->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 Spectral_Interpretation Spectral Interpretation (b- and y-ion series) MS2->Spectral_Interpretation Sequence_Verification Sequence Verification Spectral_Interpretation->Sequence_Verification

Caption: Workflow for N-ethylglycine peptide validation by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is the workhorse for determining the purity of synthetic peptides. For N-ethylglycine-containing peptides, it is crucial for separating the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and diastereomers.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Dissolve the peptide in the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

  • HPLC System:

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point. The gradient may need to be optimized to achieve separation of closely eluting impurities.

    • For separating diastereomers, a shallower gradient and potentially a different stationary phase or chiral selector in the mobile phase may be required.[6][7]

  • Data Analysis:

    • The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

    • The N-ethylglycine modification can alter the hydrophobicity of the peptide, thus affecting its retention time compared to its unmodified counterpart.

Signaling Pathway of HPLC Separation

cluster_injection Injection cluster_separation Separation cluster_detection Detection Peptide_Mixture Peptide Mixture Column C18 Column Peptide_Mixture->Column UV_Detector UV Detector Column->UV_Detector Mobile_Phase Mobile Phase Gradient Mobile_Phase->Column Chromatogram Chromatogram UV_Detector->Chromatogram

Caption: HPLC separation and detection of peptide mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

2D NMR spectroscopy provides detailed structural information, including the covalent connectivity and conformation of a peptide. For N-ethylglycine-containing peptides, NMR is the only technique that can definitively confirm the location of the ethyl group on the glycine nitrogen.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation:

    • Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

    • The sample must be free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., an amino acid residue).[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis:

    • Process the 2D NMR data using appropriate software.

    • The presence of the N-ethyl group will be evident in the TOCSY and HSQC spectra. The ethyl protons will show correlations to the glycine alpha-protons.

    • Sequential assignment of all proton and carbon resonances is performed to confirm the amino acid sequence.[8]

Logical Relationship in 2D NMR Analysis

TOCSY TOCSY (through-bond correlations) Sequence Sequence Confirmation TOCSY->Sequence NOESY NOESY (through-space correlations) Structure 3D Structure NOESY->Structure HSQC HSQC (¹H-¹³C/¹⁵N correlations) HSQC->Sequence Sequence->Structure

Caption: Interplay of 2D NMR experiments for peptide analysis.

Edman Degradation: A Classic Approach for N-Terminal Sequencing

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[2] While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for confirming the N-terminal sequence, especially for modified peptides.

Challenges with N-ethylglycine:

  • Standard Requirement: Edman degradation requires a corresponding phenylthiohydantoin (PTH) standard for each amino acid to be identified. A custom PTH-N-ethylglycine standard would need to be synthesized.

  • Slower Throughput: The process is sequential and therefore slower than MS-based methods.[9]

  • Blocked N-terminus: The method will not work if the N-terminus of the peptide is chemically modified (e.g., acetylated).[2]

Experimental Protocol: Edman Degradation

  • Sample Preparation:

    • The peptide sample must be highly pure and salt-free.

  • Reaction Cycle:

    • The N-terminal amino group reacts with phenylisothiocyanate (PITC).[9]

    • The derivatized amino acid is cleaved from the peptide chain under acidic conditions.[9]

    • The released PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.

  • Repetitive Cycles:

    • The process is repeated to determine the sequence of the subsequent amino acids.

Conclusion

The validation of peptide sequences containing N-ethylglycine requires a multi-faceted analytical approach. Mass spectrometry is essential for initial sequence verification and molecular weight confirmation. HPLC is crucial for assessing purity and quantifying the peptide. For unambiguous structural confirmation, particularly the precise location of the N-ethyl group, 2D NMR spectroscopy is the definitive method. While Edman degradation can provide confirmatory N-terminal sequence data, its application to N-alkylated peptides is more complex. By employing a combination of these techniques, researchers can ensure the identity, purity, and structural integrity of their modified peptide candidates, paving the way for successful drug development and scientific discovery.

References

A Comparative Guide to Tert-Butyl and Benzyl Protection for N-Ethylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug development, the strategic selection of protecting groups is paramount to achieving synthetic efficiency and high yields. This guide provides an objective comparison of two commonly employed amine protecting groups for N-ethylglycine: the tert-butoxycarbonyl (Boc) group and the benzyl-based carbobenzyloxy (Cbz) group. This comparison is supported by experimental data from analogous systems to inform strategic decisions in complex synthetic routes.

At a Glance: Tert-Butyl (Boc) vs. Benzyl (Cbz) Protection

ParameterTert-Butyl (Boc) ProtectionBenzyl (Cbz) Protection
Protecting Group tert-ButoxycarbonylCarbobenzyloxy
Typical Protection Yield >95%85-95%
Protection Conditions Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaH, NaHCO₃), organic solvent (e.g., THF, dioxane)Benzyl chloroformate (Cbz-Cl), base (e.g., NaOH), aqueous or biphasic conditions
Deprotection Conditions Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) in an organic solvent (e.g., Dichloromethane (DCM))Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid)
Typical Deprotection Yield >90%>90%
Key Advantages Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic hydrolysis.Stable to acidic and basic conditions. Deprotection via hydrogenolysis is mild and produces neutral byproducts.
Key Disadvantages Acid lability restricts its use with other acid-sensitive groups. Deprotection can generate a reactive tert-butyl cation.Requires a specific catalyst (Pd/C) for hydrogenolysis which can be pyrophoric and sensitive to poisoning. Not suitable for substrates with other reducible functional groups.
Orthogonality Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups.Orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups.

Introduction to Protecting Group Strategies

In the synthesis of peptides and other complex organic molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The choice of a protecting group is dictated by its stability to the reaction conditions employed in subsequent synthetic steps and the ease and selectivity of its removal.

The tert-butyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1] The benzyl-based carbobenzyloxy (Cbz) group is another cornerstone of peptide chemistry, offering robustness towards both acidic and basic conditions, with a distinct removal strategy via catalytic hydrogenolysis.[2]

This guide will compare these two protecting groups in the context of N-ethylglycine, a non-proteinogenic amino acid.

Chemical Structures and Reaction Pathways

The following diagrams illustrate the chemical structures of Boc- and Cbz-protected N-ethylglycine and the general workflows for their synthesis and deprotection.

G cluster_0 Boc Protection of N-Ethylglycine cluster_1 Boc Deprotection NEtG N-Ethylglycine Boc2O (Boc)2O, Base NEtG->Boc2O BocNEtG Boc-N-Ethylglycine Boc2O->BocNEtG BocNEtG_dep Boc-N-Ethylglycine Acid TFA or HCl BocNEtG_dep->Acid NEtG_dep N-Ethylglycine Acid->NEtG_dep

Boc protection and deprotection workflow.

G cluster_2 Cbz Protection of N-Ethylglycine cluster_3 Cbz Deprotection NEtG_cbz N-Ethylglycine CbzCl Cbz-Cl, Base NEtG_cbz->CbzCl CbzNEtG Cbz-N-Ethylglycine CbzCl->CbzNEtG CbzNEtG_dep Cbz-N-Ethylglycine H2PdC H2, Pd/C CbzNEtG_dep->H2PdC NEtG_cbz_dep N-Ethylglycine H2PdC->NEtG_cbz_dep

Cbz protection and deprotection workflow.

Performance Comparison

The selection between Boc and Cbz protection for N-ethylglycine hinges on the overall synthetic strategy, particularly the compatibility with other functional groups present in the molecule and the desired deprotection conditions.

Protection of N-Ethylglycine

Tert-Butyl (Boc) Protection: The protection of N-ethylglycine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A common procedure involves the N-alkylation of Boc-glycine. For instance, Boc-glycine can be treated with a base like sodium hydride, followed by reaction with an ethylating agent such as iodoethane, to yield Boc-N-ethylglycine. This method generally proceeds with high efficiency, often in quantitative yield.[3]

Benzyl (Cbz) Protection: The Cbz protection of N-ethylglycine involves the reaction of N-ethylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann reaction conditions.[4] Alternatively, glycine can first be protected with the Cbz group, followed by N-alkylation with an ethyl halide. The yields for Cbz protection are typically high, generally in the range of 85-95%.[5][6]

Deprotection of Protected N-Ethylglycine

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. A common method involves treating the Boc-protected N-ethylglycine with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] The reaction is usually rapid, often completing within 30 minutes at room temperature.[8] It is important to note that the deprotection generates a tert-butyl cation, which can potentially lead to side reactions with nucleophilic residues if not properly scavenged.

Cbz Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[9] This involves treating the Cbz-protected N-ethylglycine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6][9] The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed. This method is advantageous for its mild and neutral conditions but is incompatible with other reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups. Alternatively, strong acids like hydrogen bromide in acetic acid can also cleave the Cbz group, although this method is harsher.[9]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of N-ethylglycine.

Synthesis of N-Boc-N-ethylglycine

This protocol is adapted from the N-alkylation of Boc-glycine.[3]

Materials:

  • Boc-glycine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodoethane

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Citric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (4.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of Boc-glycine (1.0 eq.) and iodoethane (4.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The reaction is cooled to 0 °C and quenched by the slow addition of methanol.

  • Deionized water is added, and the THF and methanol are removed under reduced pressure.

  • The aqueous layer is washed with a 90% ethyl acetate-hexane mixture to remove impurities.

  • The pH of the aqueous layer is adjusted to 2-3 with solid citric acid.

  • The product is extracted with a 90% ethyl acetate-hexane mixture.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-N-ethylglycine.[3]

Synthesis of N-Cbz-N-ethylglycine

This protocol is an adaptation of the N-benzylation of N-Cbz-glycine.[5]

Materials:

  • N-Cbz-glycine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl iodide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend N-Cbz-glycine (1.0 eq.) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

  • Add sodium hydride (2.2 eq.) portion-wise to the stirred suspension and allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Cbz-N-ethylglycine.[5]

Deprotection of N-Boc-N-ethylglycine

This is a general protocol for Boc deprotection.[7]

Materials:

  • N-Boc-N-ethylglycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-N-ethylglycine in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the N-ethylglycine TFA salt.

Deprotection of N-Cbz-N-ethylglycine by Catalytic Hydrogenolysis

This protocol is adapted from the deprotection of N-Benzyl-N-Cbz-glycine.[9]

Materials:

  • N-Cbz-N-ethylglycine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Cbz-N-ethylglycine (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to yield N-ethylglycine.

Conclusion

The choice between tert-butyl and benzyl protection for N-ethylglycine is a strategic decision that depends on the overall synthetic plan.

  • Tert-butyl (Boc) protection is advantageous due to its high yields and stability towards a broad range of reagents, making it compatible with many synthetic transformations. Its removal under mild acidic conditions is efficient, though care must be taken with acid-sensitive substrates.

  • Benzyl (Cbz) protection offers robustness in both acidic and basic environments. The key advantage lies in its mild deprotection via catalytic hydrogenolysis, which proceeds under neutral conditions. However, this method is not suitable for molecules containing other reducible functional groups.

By carefully considering the stability, orthogonality, and deprotection conditions of each protecting group, researchers can optimize their synthetic strategies for the successful preparation of N-ethylglycine-containing molecules.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of N-Alkylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in N-alkylated peptides in drug discovery, owing to their enhanced proteolytic stability and cell permeability, presents unique analytical challenges for purity assessment. The introduction of alkyl groups on the amide backbone can lead to the formation of closely related impurities, such as diastereomers and cis/trans rotational isomers, which can be difficult to resolve and quantify using standard analytical methods. This guide provides an objective comparison of key analytical techniques for the comprehensive purity assessment of N-alkylated peptides, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate strategies for their specific needs.

Key Challenges in the Purity Analysis of N-Alkylated Peptides

The analysis of N-alkylated peptides is complicated by several factors that are less prevalent in their non-alkylated counterparts:

  • Diastereomer Formation: The synthesis of N-alkylated peptides can be prone to racemization at the alpha-carbon of the N-alkylated amino acid residue, leading to the formation of diastereomers.

  • Cis/Trans Isomerism: The presence of an N-alkyl group can restrict the rotation around the peptide bond, resulting in the presence of stable cis and trans rotational isomers, which may exhibit different chromatographic behavior.[1]

  • Hydrophobicity Changes: N-alkylation increases the hydrophobicity of the peptide, which can affect its solubility and chromatographic retention.

  • Lability: N-alkylated peptide bonds can be susceptible to cleavage under certain conditions, such as during trifluoroacetic acid (TFA) treatment in solid-phase peptide synthesis (SPPS), leading to fragmentation and the generation of impurities.

Comparison of Analytical Techniques

A multi-faceted approach employing a combination of chromatographic and mass spectrometric techniques is often necessary for the complete and accurate purity assessment of N-alkylated peptides. The following sections compare the most commonly used techniques.

Table 1: Comparison of Chromatographic Techniques for N-Alkylated Peptide Purity Analysis
FeatureReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity using smaller particle size columns for higher resolution and speed.Separation of enantiomers/diastereomers based on differential interactions with a chiral stationary phase.
Primary Use Case Routine purity analysis and quantification.[2]High-resolution separation of complex mixtures, including isomeric impurities.[3]Determination of enantiomeric/diastereomeric purity.[4][5]
Resolution GoodExcellentExcellent for chiral separations
Speed ModerateFastModerate
Sensitivity (LOD/LOQ) Generally in the low µg/mL range.Generally in the low ng/mL to high pg/mL range.Method dependent; for a specific method, LOD and LOQ were 0.8 µg/mL and 1.6 µg/mL, respectively.[6]
Advantages Robust, widely available, well-established methods.Higher resolution, faster analysis times, and increased sensitivity compared to HPLC.[7]Directly resolves stereoisomers without derivatization.
Limitations May not resolve closely related impurities like diastereomers or cis/trans isomers.Higher backpressure requires specialized instrumentation.Specific columns are required for different types of chiral compounds.
Table 2: Comparison of Mass Spectrometry Techniques for N-Alkylated Peptide Characterization
FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)Ion Mobility Mass Spectrometry (IM-MS)
Principle Accurate mass measurement to determine elemental composition.Fragmentation of precursor ions to obtain structural information.Separation of ions based on their size, shape, and charge in the gas phase.[8]
Primary Use Case Identification of impurities based on accurate mass.[9]Sequence verification and localization of modifications.[10]Separation of isomeric and isobaric peptides.[11]
Resolution High mass resolution.Provides structural resolution.Can resolve species with very small differences in collision cross-section (e.g., 1 Ų).[11]
Information Provided Elemental formula of the peptide and its impurities.Amino acid sequence and location of N-alkylation.Collision Cross-Section (CCS) values, which provide information on the 3D structure of the peptide ions.[12]
Advantages Unambiguous identification of unexpected impurities.Provides detailed structural information for impurity identification.Can separate isomers that are not resolved by chromatography.
Limitations Does not provide structural information on its own.Fragmentation patterns of N-alkylated peptides can be complex.Requires specialized instrumentation and expertise for data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.

Protocol 1: RP-HPLC for Purity Assessment of N-Methylated Peptides[1]
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

    • Vortex until the peptide is fully dissolved.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 60% B over 30 minutes).

    • Column Temperature: 30-45°C.

    • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Protocol 2: UPLC-MS/MS for Identification and Sequence Confirmation[9][13]
  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but use a mobile phase compatible solvent for dissolution (e.g., 0.1% formic acid in water).

  • UPLC Conditions:

    • Column: C18 stationary phase with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A focused gradient optimized for the separation of the target peptide and its impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range.

    • MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragment ion spectra for the most abundant precursor ions.

  • Data Analysis:

    • Process the data using appropriate software to identify the peptide and its impurities based on accurate mass and fragmentation patterns.

    • Compare the experimental fragmentation pattern with the theoretical fragmentation to confirm the amino acid sequence and locate the N-alkylation site.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis[4][5]
  • Sample Preparation:

    • Hydrolyze the peptide in deuterated acid (e.g., 6N DCl in D₂O) to release the constituent amino acids. The deuterated acid helps to correct for any racemization that may occur during hydrolysis.

    • The resulting amino acid mixture is analyzed directly.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (e.g., Chiralpak IC).

    • Mobile Phase: A mixture of n-hexane and ethanol or isopropanol.

    • Flow Rate: As recommended for the specific column.

    • Detection: UV or mass spectrometry.

  • Data Analysis:

    • Separate and quantify the D- and L-isomers of the N-alkylated amino acid.

    • The enantiomeric purity is calculated based on the peak areas of the two isomers. A reporting limit of 0.1% for the D-isomer is often achievable.[5]

Visualizing the Workflow

Diagrams can help to clarify the complex analytical workflows involved in the purity assessment of N-alkylated peptides.

Experimental_Workflow_for_Purity_Assessment cluster_synthesis Peptide Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Comprehensive Purity Assessment cluster_final Final Product Synthesis N-Alkylated Peptide Synthesis Crude_Analysis Crude Product Analysis (RP-HPLC & MS) Synthesis->Crude_Analysis Purification Preparative RP-HPLC Crude_Analysis->Purification UPLC_UV Purity & Impurity Profile (UPLC-UV) Purification->UPLC_UV UPLC_MS Impurity Identification (UPLC-HRMS/MS) UPLC_UV->UPLC_MS Chiral_HPLC Enantiomeric Purity (Chiral HPLC) UPLC_UV->Chiral_HPLC Final_Product Characterized N-Alkylated Peptide UPLC_MS->Final_Product Chiral_HPLC->Final_Product Logical_Relationship_of_Techniques cluster_chromatography Chromatographic Separation cluster_mass_spec Mass Spectrometric Analysis N-Alkylated Peptide N-Alkylated Peptide RP-HPLC/UPLC RP-HPLC / UPLC (Purity, Impurity Profile) N-Alkylated Peptide->RP-HPLC/UPLC Chiral HPLC Chiral HPLC (Enantiomeric Purity) N-Alkylated Peptide->Chiral HPLC HRMS HRMS (Impurity Identification) RP-HPLC/UPLC->HRMS IM-MS Ion Mobility-MS (Isomer Separation) RP-HPLC/UPLC->IM-MS MS/MS MS/MS (Sequence Verification) HRMS->MS/MS

References

N-Ethylglycine Peptide Modification: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. Among the various chemical alterations, N-alkylation, and specifically the incorporation of N-ethylglycine, has emerged as a promising strategy to enhance the biological properties of peptides. This guide provides a comprehensive comparison of N-ethylglycine modified peptides against their unmodified counterparts, supported by experimental data, detailed protocols for key biological assays, and visualizations of relevant cellular and experimental processes.

The introduction of an ethyl group to the nitrogen atom of a glycine residue within a peptide sequence can profoundly influence its conformational flexibility, proteolytic stability, and receptor interactions. These modifications are often pursued to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and short in vivo half-lives.

Comparative Analysis of Biological Activity

The incorporation of N-ethylglycine can modulate the biological activity of a peptide in several key ways. While specific data for N-ethylglycine modifications across a wide range of peptides is still emerging in the literature, we can draw parallels from studies on similar N-alkylated peptides, such as those containing N-methylglycine or other N-alkylated amino acids. These modifications generally aim to improve proteolytic stability while maintaining or enhancing receptor affinity and potency.

Below are tables summarizing the biological activity of modified peptides compared to their native forms.

Table 1: Comparative Receptor Binding Affinity of Modified vs. Unmodified Peptides

Peptide FamilyPeptide AnalogueModificationReceptorBinding Affinity (Ki or IC50, nM)Fold Change vs. Unmodified
Ghrelin Ghrelin(1-8) analogueN-methylation at position 5-6GHSR1a0.32 ± 0.03[1]~3.6-fold decrease
Unmodified Ghrelin(1-8)-GHSR1a0.09[1]-
Opioid DAMGO AnalogueN-terminal guanidinyl groupμ-opioid receptor0.25 ± 0.04~2.8-fold increase
DAMGO-μ-opioid receptor0.70 ± 0.10-
GLP-1 GLP-1 AnalogueD-Ala2 substitutionGLP-1R1.5[2]~1.2-fold decrease
Native GLP-1-GLP-1R1.2[2]-

Table 2: Comparative Potency of Modified vs. Unmodified Peptides

Peptide FamilyPeptide AnalogueModificationAssayPotency (EC50, nM)Fold Change vs. Unmodified
GLP-1 GLP-1 AnalogueD-Ala2 substitutioncAMP Production0.11[2]~1.4-fold decrease
Native GLP-1-cAMP Production0.08[2]-
Opioid DAMGO AnalogueN-terminal guanidinyl groupGTPγS Binding1.5 ± 0.2~3.3-fold increase
DAMGO-GTPγS Binding5.0 ± 0.8-

Note: The potency data reflects the functional consequences of the modifications. While some modifications may slightly decrease binding affinity, they can lead to improved in vivo efficacy due to enhanced stability.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of modified peptides. Below are methodologies for key experiments cited in the evaluation of N-ethylglycine modified peptides.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a modified peptide to its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [125I]-labeled peptide).

  • Unlabeled competitor peptides (modified and unmodified).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides (modified and unmodified).

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the serially diluted unlabeled competitor peptides to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native peptide).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the potency (EC50) of a peptide in activating or inhibiting a G-protein coupled receptor (GPCR) by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • Cells expressing the target GPCR.

  • Peptide analogues (modified and unmodified).

  • cAMP standard.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Lysis buffer.

  • 384-well white opaque microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells into the 384-well plates and incubate overnight.

  • Prepare serial dilutions of the peptide analogues.

  • Aspirate the culture medium from the cells and add the peptide dilutions.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells by adding the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Generate a standard curve using the cAMP standards.

  • Calculate the cAMP concentration in each well based on the standard curve.

  • Plot the cAMP concentration against the log of the peptide concentration and use non-linear regression to determine the EC50 value.

Proteolytic Stability Assay

This assay assesses the resistance of a modified peptide to degradation by proteases.

Materials:

  • Modified and unmodified peptides.

  • Protease solution (e.g., trypsin, chymotrypsin, or serum).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Prepare solutions of the modified and unmodified peptides in the reaction buffer.

  • Initiate the proteolytic reaction by adding the protease solution to the peptide solutions.

  • Incubate the reactions at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life of the peptides.

Visualizing Cellular and Experimental Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for comparing peptide analogues.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binding G_Protein G Protein (Gs) GLP-1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

GLP-1 Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Peptide_Synthesis Synthesize Unmodified and N-Ethylglycine Modified Peptides Binding_Assay Receptor Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assay (cAMP) (Determine EC50) Peptide_Synthesis->Functional_Assay Stability_Assay Proteolytic Stability Assay (Determine Half-life) Peptide_Synthesis->Stability_Assay Data_Analysis Analyze Data and Compare Biological Activity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Experimental Workflow for Peptide Comparison

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-(ethylamino)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential information and procedural steps for the proper disposal of tert-Butyl 2-(ethylamino)acetate, catering to researchers, scientists, and professionals in drug development.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on information for structurally similar compounds, this substance should be treated as a flammable liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

  • Ignition Sources: Keep the chemical and its waste away from all potential ignition sources, such as open flames, hot plates, and sparks. Use only non-sparking tools when handling containers.[1]

  • Spill Management: In the event of a spill, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[1] Do not use combustible materials. The collected waste should then be placed in a sealed container for disposal as hazardous waste.

II. Chemical Waste Profile

PropertyExpected Classification & Handling
Physical State Liquid
Flammability Expected to be a flammable liquid.[1] Waste must be stored away from heat and ignition sources in a designated flammable waste container.
Toxicity May cause skin and eye irritation. Inhalation may lead to respiratory irritation, dizziness, and headaches.[1] Avoid direct contact and inhalation.
Environmental Hazards Do not dispose of down the drain or in regular trash. Prevent entry into waterways and soil.
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases. Store waste in a compatible container.
Disposal Container Use a properly labeled, sealed, and compatible container for hazardous chemical waste. The container should be clearly marked as "Hazardous Waste," with the full chemical name and associated hazards (e.g., "Flammable Liquid").

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Segregate it from other waste streams, particularly non-hazardous and incompatible chemical waste. Do not mix with other types of hazardous waste unless explicitly permitted by your EHS department.

  • Containerization:

    • Select a designated hazardous waste container that is clean, in good condition, and compatible with the chemical.

    • Carefully transfer the waste into the container, avoiding splashes and spills.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Flammable Liquid," "Irritant")

      • The date of accumulation

      • The name of the principal investigator or lab group

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as directed by your institution's policies.

    • The storage area should be cool, dry, and well-ventilated, away from ignition sources and incompatible materials.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste manifest documentation and handover.

    • Disposal must be conducted through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Have tert-Butyl 2-(ethylamino)acetate waste? ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Yes identify Identify waste and associated hazards ppe->identify container Select a compatible, sealed hazardous waste container identify->container label_waste Label container with: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable) - Date container->label_waste store Store in a designated cool, dry, well-ventilated area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs end_point Disposal by approved hazardous waste facility contact_ehs->end_point

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general principles of chemical safety and data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety department for guidance and to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.